Product packaging for 3-Hydroxyxanthone(Cat. No.:CAS No. 3722-51-8)

3-Hydroxyxanthone

Cat. No.: B1336859
CAS No.: 3722-51-8
M. Wt: 212.20 g/mol
InChI Key: XCJHDJAODLKGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxyxanthen-9-one has been reported in Hypericum sampsonii and Rhachidosorus mesosorus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O3 B1336859 3-Hydroxyxanthone CAS No. 3722-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJHDJAODLKGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418770
Record name 3-Hydroxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-51-8
Record name 3-Hydroxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyxanthone: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyxanthone, a member of the xanthone class of heterocyclic compounds, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological functions, with a focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols for its synthesis and for the evaluation of its biological activities are provided to facilitate further research and development. Additionally, this guide visualizes the key signaling pathways influenced by this compound, offering a deeper understanding of its mechanism of action.

Chemical Structure and Identification

This compound, systematically named 3-hydroxy-9H-xanthen-9-one, is characterized by a tricyclic dibenzo-γ-pyrone core with a hydroxyl group substituted at the C3 position.

IdentifierValue
IUPAC Name 3-hydroxy-9H-xanthen-9-one
Synonyms 3-Hydroxy-xanthen-9-one
CAS Number 3722-51-8[1]
Molecular Formula C₁₃H₈O₃[1][2]
SMILES O=C1C2=C(OC3=C1C=CC=C3)C=C(O)C=C2[1]
InChI 1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
Molecular Weight 212.20 g/mol [1][2]
Melting Point 243 °C[3]
Boiling Point 403.9 ± 24.0 °C at 760 mmHg[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] For in vivo studies, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of DMSO and Corn oil.[4]
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 46.5 Ų

Biological Activities and Signaling Pathways

This compound exhibits notable anti-inflammatory and antioxidant properties. The sections below detail its key biological activities and the associated signaling pathways.

Inhibition of TNF-α Induced ICAM-1 Expression

This compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[4] This inhibition is a key mechanism of its anti-inflammatory action, as ICAM-1 plays a critical role in the adhesion and transmigration of leukocytes to sites of inflammation. The signaling cascade initiated by TNF-α typically involves the activation of the transcription factor NF-κB, which is a principal regulator of ICAM-1 gene expression.

Figure 1. Proposed mechanism of this compound's inhibition of TNF-α induced ICAM-1 expression.
Inhibition of NADPH-Catalysed Lipid Peroxidation

This compound is also a known inhibitor of NADPH-catalysed lipid peroxidation.[4] Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases are a family of enzymes that generate reactive oxygen species (ROS). Overproduction of ROS can lead to oxidative stress and damage to cellular components, including the peroxidation of lipids in cell membranes. By inhibiting this process, this compound demonstrates significant antioxidant potential.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOX NADPH Oxidase (NOX) NADP NADP+ NOX->NADP ROS ROS (e.g., O₂⁻) NOX->ROS Lipids Membrane Lipids Peroxidated_Lipids Peroxidated Lipids Lipids->Peroxidated_Lipids NADPH NADPH NADPH->NOX O2 O₂ O2->NOX ROS->Lipids Oxidation This compound This compound This compound->ROS Inhibition/ Scavenging

Figure 2. General pathway of NADPH oxidase-mediated lipid peroxidation and its inhibition.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a cyclodehydration reaction using Eaton's reagent.

Materials:

  • 2-chlorobenzoic acid or salicylic acid

  • Resorcinol

  • Anhydrous zinc chloride or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

  • Dimethyl sulfoxide (DMSO) and Sodium hydroxide (NaOH) if using 2-chlorobenzoic acid

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Boc-protected amino acids (for derivatization)

  • Hydrochloric acid in dioxane

  • Ice water

  • Ethyl acetate

  • Standard laboratory glassware and reflux apparatus

Procedure using 2-chlorobenzoic acid and Resorcinol: [5]

  • Treat 2-chlorobenzoic acid and resorcinol with anhydrous zinc chloride at 120 °C to yield 2-chlorophenyl-(2,4-dihydroxyphenyl) methanone.

  • Cyclize the intermediate product with DMSO and NaOH at 120 °C to form this compound.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry.

  • Further purification can be achieved by solvent extraction with ethyl acetate.

Procedure using Eaton's Reagent:

  • A mixture of a salicylic acid derivative (10.2 mmol), a phenol derivative (10 mmol), and Eaton's reagent (5 mL) is prepared in a round-bottom flask.[6]

  • The mixture is heated to reflux at approximately 80°C for 3 hours.[6]

  • After cooling to room temperature, the mixture is poured into ice-cold water.

  • The resulting solid is collected by filtration, washed with water until neutral, and then dried.

  • Purification can be performed using techniques such as preparative thin-layer chromatography.

G Start Mix Mix Salicylic Acid and Resorcinol with Eaton's Reagent Start->Mix Reflux Reflux at 80°C for 3 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Filter and Wash with Water Precipitate->Filter Dry Dry the Product Filter->Dry Purify Purify (e.g., Chromatography) Dry->Purify End Purify->End

Figure 3. Workflow for the synthesis of this compound using Eaton's reagent.
In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α Induced ICAM-1 Expression

This protocol describes how to evaluate the ability of this compound to inhibit the expression of ICAM-1 on human endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Reagents for Enzyme-Linked Immunosorbent Assay (ELISA) or RT-PCR

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture HUVECs in appropriate media until they reach confluency in 96-well plates.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 50 U/ml) for a specified period (e.g., 4-24 hours) in the continued presence of this compound. Include appropriate controls (untreated cells, cells treated with TNF-α alone).

  • Detection of ICAM-1:

    • ELISA: Fix the cells and perform a cell-surface ELISA using a primary antibody against ICAM-1 and a suitable secondary antibody conjugated to an enzyme for colorimetric detection.

    • RT-PCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression of ICAM-1 mRNA.

  • Data Analysis: Quantify the expression of ICAM-1 protein or mRNA and calculate the percentage of inhibition by this compound at different concentrations to determine the IC₅₀ value.

Conclusion

This compound is a promising natural product scaffold with well-documented anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways, such as the TNF-α/NF-κB/ICAM-1 axis and NADPH oxidase-mediated oxidative stress, makes it a valuable candidate for further investigation in the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this compound and its derivatives, encouraging further exploration of its therapeutic potential.

References

Spectroscopic Profile of 3-Hydroxyxanthone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxyxanthone, a key scaffold in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data of this compound

The spectroscopic data provides a unique fingerprint for the molecular structure of this compound. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)AssignmentSolvent
10.93s-OH-3DMSO-d6[1]
8.10dd2.1, 8.3H-8DMSO-d6[1]
7.99d9.0H-1DMSO-d6[1]
7.75td2.1, 7.6H-6DMSO-d6[1]
7.54d8.3H-5DMSO-d6[1]
7.38deformed t7.6, 8.3H-7DMSO-d6[1]
6.86dd2.1, 9.0H-2DMSO-d6[1]
6.82d2.1H-4DMSO-d6[1]

s = singlet, d = doublet, dd = doublet of doublets, t = triplet, td = triplet of doublets

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) (ppm)AssignmentSolvent
175.3C-9DMSO-d6[1]
164.6C-3DMSO-d6[1]
158.1C-4aDMSO-d6[1]
156.1C-5aDMSO-d6[1]
135.3C-6DMSO-d6[1]
128.5C-1DMSO-d6[1]
126.4C-8DMSO-d6[1]
124.6C-7DMSO-d6[1]
121.7C-8aDMSO-d6[1]
118.4C-5DMSO-d6[1]
114.7C-2DMSO-d6[1]
114.5C-9aDMSO-d6[1]
102.7C-4DMSO-d6[1]
Table 3: Infrared (IR) Spectroscopic Data of this compound
Wavenumber (cm⁻¹)Assignment
3510 - 3568O-H stretching (hydroxyl group)[2]
1641 - 1604C=O stretching (carbonyl group)[1][3]
1586 - 1418C=C stretching (aromatic)[1][3]
1296 - 1226C-O-C stretching (ether linkage)[1][3]
Table 4: Mass Spectrometry (MS) Data of this compound
m/zAssignmentIonization Method
212[M]⁺EI

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A JEOL 500 MHz Spectrometer or a Bruker Avance III 400 MHz NMR spectrometer is typically used.[4][5]

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).[6][7][8]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Frequency: 400 or 500 MHz.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[4]

  • Temperature: 20 °C.[5]

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Standard proton-decoupled experiment.

  • Frequency: 100 or 125 MHz.[4][5]

  • Internal Standard: Solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Shimadzu FTIR-8201 PC spectrometer or a PerkinElmer Spectrum 100 equipped with an attenuated total reflection (ATR) accessory is commonly used.[1][4]

Sample Preparation (KBr Pellet Method): [9][10]

  • Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9]

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.[9]

FTIR Spectroscopy Parameters:

  • Method: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.[10]

  • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Shimadzu-QP 2010S or an Agilent 7890A GC-5975CMS is typically employed.[4][5]

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11]

  • Further dilute the solution to a final concentration of about 10-100 µg/mL.[11]

Mass Spectrometry Parameters:

  • Ionization Method: Electron Impact (EI).[12][13]

  • Analyzer: Quadrupole.

  • Mode: Positive ion detection.[14]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis & Elucidation start Starting Materials (e.g., 2-Chlorobenzoic acid, Resorcinol) reaction Chemical Reaction (e.g., Cyclization) start->reaction Reactants workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup Crude Product product This compound (Solid) workup->product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample for Analysis ir IR Spectroscopy product->ir Sample for Analysis ms Mass Spectrometry product->ms Sample for Analysis nmr_data NMR Spectra (Chemical Shifts, Coupling) nmr->nmr_data ir_data IR Spectrum (Functional Groups) ir->ir_data ms_data Mass Spectrum (Molecular Weight, Fragmentation) ms->ms_data elucidation Structure Elucidation & Verification nmr_data->elucidation ir_data->elucidation ms_data->elucidation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

The Biosynthesis of 3-Hydroxyxanthone in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of plant secondary metabolites with a diverse range of pharmacological activities. Among them, 3-Hydroxyxanthone and its derivatives have garnered significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, consolidating current knowledge on the metabolic pathways, key enzymes, and regulatory mechanisms. This document details the upstream biosynthetic route from primary metabolism to the formation of the core xanthone structure and explores the putative downstream modifications leading to this compound. It includes a summary of available quantitative data, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic and signaling pathways to facilitate a comprehensive understanding for researchers in phytochemistry, metabolic engineering, and drug discovery.

Introduction

Xanthones are a group of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in higher plant families such as Gentianaceae, Clusiaceae, and Hypericaceae.[1][2] These compounds exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the xanthone core dictates its bioactivity. This compound serves as a key intermediate and a bioactive compound in its own right. Understanding its biosynthesis is crucial for the potential biotechnological production of this valuable molecule.

The Core Xanthone Biosynthetic Pathway

The biosynthesis of the central xanthone scaffold in plants is a multi-step process that involves the convergence of the shikimate and acetate-malonate pathways.[3][4] This pathway can be broadly divided into two main stages: the formation of a benzophenone intermediate and its subsequent cyclization to form the tricyclic xanthone core.

Formation of the Benzophenone Intermediate

The initial steps of xanthone biosynthesis diverge in different plant families, primarily in the origin of the benzoyl-CoA moiety. Two main routes have been identified: the L-phenylalanine-dependent and -independent pathways.[1][4]

  • L-Phenylalanine-Dependent Pathway: Predominantly observed in the Hypericaceae family, this pathway starts with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of enzymatic reactions, including the action of cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) , converts cinnamic acid to benzoyl-CoA.[3]

  • L-Phenylalanine-Independent Pathway: In families like Gentianaceae, the B-ring of the xanthone is derived more directly from the shikimate pathway, bypassing L-phenylalanine. In this route, shikimic acid is converted to 3-hydroxybenzoic acid, which is then activated to 3-hydroxybenzoyl-CoA.[3]

The subsequent key step is the condensation of one molecule of benzoyl-CoA (or its hydroxylated derivative) with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase.[5] This reaction forms the initial benzophenone scaffold, typically 2,4,6-trihydroxybenzophenone.[5] This intermediate then undergoes hydroxylation at the 3'-position by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H) , to yield 2,3',4,6-tetrahydroxybenzophenone, the direct precursor to the xanthone core.[6]

Cyclization to the Xanthone Core

The formation of the xanthone's central pyrone ring from 2,3',4,6-tetrahydroxybenzophenone is catalyzed by cytochrome P450 enzymes belonging to the CYP81AA family.[5] These enzymes facilitate a regioselective intramolecular oxidative C-O phenol coupling. Depending on the specific enzyme and plant species, this cyclization can occur in two ways:

  • Ortho-cyclization: Leads to the formation of 1,3,5-trihydroxyxanthone (1,3,5-THX) .

  • Para-cyclization: Results in the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX) .[1]

These two trihydroxyxanthones are the foundational core structures from which a vast diversity of xanthones are derived through further modifications.

Putative Biosynthetic Pathway of this compound

The direct enzymatic synthesis of this compound from a benzophenone precursor has not been definitively elucidated. Based on the established biosynthesis of other hydroxylated xanthones, it is hypothesized that this compound is formed through the modification of one of the trihydroxyxanthone core structures. The most plausible route involves the regioselective removal of hydroxyl groups from a precursor like 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone. However, the specific reductases or other enzymes responsible for this dehydroxylation are yet to be identified.

An alternative hypothesis involves the action of a hydroxylase on a xanthone precursor that lacks a hydroxyl group at the 3-position. Regioselective hydroxylation of aromatic compounds is a common reaction catalyzed by cytochrome P450 monooxygenases in plant secondary metabolism.[7]

The following diagram illustrates the general biosynthetic pathway leading to the core xanthone structures, from which this compound is likely derived.

Xanthone Biosynthesis cluster_precursors Primary Metabolism cluster_phe_dependent L-Phenylalanine-Dependent Pathway (e.g., Hypericaceae) cluster_phe_independent L-Phenylalanine-Independent Pathway (e.g., Gentianaceae) cluster_core Core Xanthone Biosynthesis cluster_downstream Putative Downstream Modification Shikimate Shikimate Pathway HydroxybenzoicAcid 3-Hydroxybenzoic Acid Shikimate->HydroxybenzoicAcid MalonylCoA Malonyl-CoA Benzophenone 2,4,6-Trihydroxy- benzophenone MalonylCoA->Benzophenone BPS Phenylalanine L-Phenylalanine BenzoylCoA Benzoyl-CoA Phenylalanine->BenzoylCoA PAL, C4H, 4CL, etc. BenzoylCoA->Benzophenone BPS HydroxybenzoylCoA 3-Hydroxybenzoyl-CoA HydroxybenzoicAcid->HydroxybenzoylCoA HydroxybenzoylCoA->Benzophenone BPS TetraHBP 2,3',4,6-Tetrahydroxy- benzophenone Benzophenone->TetraHBP B3'H (CYP450) THX_135 1,3,5-Trihydroxyxanthone TetraHBP->THX_135 CYP81AA (ortho) THX_137 1,3,7-Trihydroxyxanthone TetraHBP->THX_137 CYP81AA (para) Hydroxyxanthone3 This compound THX_135->Hydroxyxanthone3 Putative Modifying Enzymes THX_137->Hydroxyxanthone3 Putative Modifying Enzymes

General biosynthetic pathway of xanthones in plants.

Regulation of Xanthone Biosynthesis

The biosynthesis of xanthones, as a defense-related secondary metabolic pathway, is tightly regulated by both developmental cues and environmental stimuli. The regulatory mechanisms often overlap with those of the broader phenylpropanoid pathway.

Transcriptional Regulation

The expression of genes encoding biosynthetic enzymes is a key point of regulation. Several families of transcription factors are known to control the phenylpropanoid pathway and are likely involved in xanthone biosynthesis as well:

  • MYB Transcription Factors: R2R3-MYB proteins are well-characterized regulators of phenylpropanoid metabolism. They can act as activators or repressors of specific branches of the pathway.

  • bHLH Transcription Factors: Basic helix-loop-helix transcription factors often form complexes with MYB proteins to regulate target gene expression.

  • WD40 Repeat Proteins: These proteins can act as scaffolds, bringing together MYB and bHLH transcription factors to form active transcriptional complexes.[8]

It is hypothesized that specific combinations of these transcription factors regulate the tissue-specific and stress-induced accumulation of xanthones.

Elicitor-Induced Signaling

Xanthones often function as phytoalexins, antimicrobial compounds produced in response to pathogen attack. The production of these defense compounds is triggered by elicitors, which are molecules of pathogenic or plant origin that signal the presence of a threat. The elicitor signaling cascade leading to phytoalexin production involves several key components:

  • Receptor-mediated perception: Elicitors are recognized by receptors on the plant cell surface.

  • Ion fluxes: Rapid changes in ion concentrations, particularly an influx of Ca²⁺, are among the earliest responses to elicitor perception.

  • Protein Kinase Cascades: Calcium signals are often transduced through calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinase (MAPK) cascades.

  • Reactive Oxygen Species (ROS): An "oxidative burst," the rapid production of ROS, acts as a secondary signal.

  • Phytohormones: Jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules in plant defense and can induce the expression of phytoalexin biosynthetic genes.[9]

This signaling cascade ultimately leads to the activation of transcription factors and the upregulation of genes encoding the enzymes of the xanthone biosynthetic pathway.

Elicitor Signaling Pathway Elicitor Elicitor (e.g., from pathogen) Receptor Receptor Elicitor->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx ROS_Burst ROS Burst Receptor->ROS_Burst Protein_Kinases Protein Kinase Cascade (MAPK, CDPK) Ca_Influx->Protein_Kinases ROS_Burst->Protein_Kinases Phytohormones Phytohormone Signaling (JA, SA) Protein_Kinases->Phytohormones TFs Transcription Factors (MYB, bHLH, etc.) Protein_Kinases->TFs Phytohormones->TFs Xanthone_Genes Xanthone Biosynthetic Gene Expression TFs->Xanthone_Genes Xanthone_Production Xanthone Production Xanthone_Genes->Xanthone_Production

Elicitor-induced signaling pathway for phytoalexin production.

Quantitative Data

Table 1: IC₅₀ Values of Selected Hydroxyxanthones Against Various Cancer Cell Lines

CompoundWiDr (µM)HeLa (µM)MCF-7 (µM)
1,3,6-Trihydroxyxanthone> 500> 500> 500
1,3,8-Trihydroxyxanthone355 ± 25342 ± 19419 ± 27
1,5,6-Trihydroxyxanthone209 ± 4241 ± 13184 ± 15
3,4,6-Trihydroxyxanthone254 ± 15277 ± 9224 ± 14

Data adapted from Fatmasari et al. (2022).[10] Note: These values represent the anticancer activity and not direct biosynthetic parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for Extraction and Quantification of this compound from Plant Material using HPLC

This protocol describes a general method for the extraction and quantification of xanthones, which can be optimized for this compound.

Objective: To extract and quantify this compound from a plant sample.

Materials:

  • Plant material (e.g., dried leaves, roots)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or acetic acid)

  • Water (HPLC grade)

  • This compound standard

  • Mortar and pestle or grinder

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

Procedure:

  • Sample Preparation:

    • Grind the dried plant material to a fine powder using a mortar and pestle or a grinder.

    • Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.

  • Extraction:

    • Add 10 mL of methanol to the sample.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Redissolve the dried extract in a known volume (e.g., 2 mL) of methanol.

  • HPLC Analysis:

    • Filter the redissolved extract through a 0.22 µm syringe filter into an HPLC vial.

    • Prepare a standard stock solution of this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Set up the HPLC system with the following parameters (can be optimized):

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: PDA detector scanning a range of wavelengths, with quantification at the λmax of this compound.

    • Inject the standards and the sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis Grind Grind Plant Material Weigh Weigh Sample Grind->Weigh Add_Solvent Add Methanol Weigh->Add_Solvent Ultrasonicate Ultrasonic Extraction Add_Solvent->Ultrasonicate Centrifuge Centrifuge Ultrasonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Evaporate Evaporate to Dryness Collect_Supernatant->Dry_Evaporate Redissolve Redissolve in Methanol Dry_Evaporate->Redissolve Filter Filter through 0.22 µm filter Redissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect PDA Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Workflow for HPLC analysis of this compound.
Protocol for Heterologous Expression and Purification of Benzophenone Synthase (BPS)

This protocol outlines the general steps for producing a plant enzyme like BPS in E. coli for further characterization.

Objective: To produce and purify recombinant BPS for in vitro enzyme assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with a His-tag)

  • BPS cDNA clone

  • LB medium and agar plates with appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE equipment and reagents

Procedure:

  • Cloning:

    • Amplify the full-length coding sequence of BPS from plant cDNA.

    • Clone the BPS gene into the expression vector, in-frame with an N- or C-terminal His-tag.

    • Transform the construct into the E. coli expression strain.

    • Verify the sequence of the construct.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

  • Purification:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged BPS with elution buffer.

    • Collect the elution fractions.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to check the purity and molecular weight of the recombinant BPS.

    • Pool the fractions containing the pure protein.

    • Desalt or dialyze the protein into a suitable storage buffer.

    • Measure the protein concentration and store at -80°C.

Protocol for Benzophenone Synthase (BPS) Enzyme Assay

This protocol describes a method to measure the activity of the purified recombinant BPS.

Objective: To determine the enzymatic activity of BPS by measuring the formation of its product.

Materials:

  • Purified recombinant BPS

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Benzoyl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • Stop solution (e.g., 20% acetic acid)

  • Ethyl acetate

  • HPLC system as described in Protocol 6.1

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing assay buffer, benzoyl-CoA (e.g., 50 µM), and malonyl-CoA (e.g., 150 µM).

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding a known amount of purified BPS enzyme.

    • Incubate the reaction for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stop solution.

  • Product Extraction:

    • Extract the product (2,4,6-trihydroxybenzophenone) from the reaction mixture by adding an equal volume of ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Transfer the organic (upper) phase to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Redissolve the product in a known volume of methanol.

  • Quantification:

    • Analyze the redissolved product by HPLC as described in Protocol 6.1, using an authentic standard of 2,4,6-trihydroxybenzophenone to create a calibration curve.

    • Calculate the amount of product formed and express the enzyme activity in appropriate units (e.g., pkat/mg protein).

Conclusion and Future Perspectives

The biosynthesis of this compound in plants follows the general pathway established for other xanthones, originating from primary metabolites and proceeding through a key benzophenone intermediate. While the core pathway to the foundational trihydroxyxanthone structures is relatively well-understood, the specific enzymatic steps leading to the diverse array of substituted xanthones, including this compound, remain an active area of research. The regulation of this pathway is complex, involving a network of transcription factors and signaling cascades that respond to both developmental and environmental cues.

Future research should focus on:

  • Identification and characterization of downstream modifying enzymes: This includes hydroxylases, methyltransferases, glycosyltransferases, and potentially dehydroxylases that act on the core xanthone scaffold to produce this compound and other derivatives.

  • Elucidation of specific regulatory networks: Identifying the transcription factors and signaling components that specifically control the flux towards this compound production.

  • Metabolic engineering: Utilizing the knowledge of the biosynthetic pathway and its regulation to engineer plants or microbial systems for the enhanced production of this compound for pharmaceutical applications.

This guide provides a solid foundation for researchers aiming to delve into the fascinating world of xanthone biosynthesis. The provided protocols and pathway diagrams serve as practical tools to design and execute experiments that will further unravel the intricate biochemical machinery responsible for the production of these valuable natural products.

References

The Multifaceted Biological Activities of 3-Hydroxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyxanthone, a prominent member of the xanthone class of heterocyclic compounds, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development efforts.

Quantitative Biological Data

The biological efficacy of this compound and its derivatives has been quantified across various in vitro studies. The following tables summarize the key findings, primarily presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity of Hydroxyxanthones

CompoundCell LineIC50 (µM)Reference
This compoundHepG2 (Liver Carcinoma)85.3[1]
1,3,6,8-TetrahydroxyxanthoneHepG2 (Liver Carcinoma)9.18[1][2]
1-HydroxyxanthoneHepG2 (Liver Carcinoma)43.2[1]
1,3-DihydroxyxanthoneHepG2 (Liver Carcinoma)71.4[1]
1,6-DihydroxyxanthoneHepG2 (Liver Carcinoma)40.4[1]
1,7-DihydroxyxanthoneHepG2 (Liver Carcinoma)13.2[1]
Trihydroxyxanthone 3aMCF-7 (Breast Cancer)184 ± 15[3][4]
Trihydroxyxanthone 3aWiDr (Colon Cancer)254 ± 15[3][4]
Trihydroxyxanthone 3aHeLa (Cervical Cancer)277 ± 9[3][4]
Trihydroxyxanthone 3cWiDr (Colon Cancer)209 ± 4[3][4]
Trihydroxyxanthone 3cHeLa (Cervical Cancer)241 ± 13[3][4]
5-Chloro-1-hydroxyxanthoneMCF-7 (Breast Cancer)3.065-3.785[5]
5-Chloro-1-hydroxyxanthoneHeLa (Cervical Cancer)3.065-3.785[5]
5-Chloro-1-hydroxyxanthoneWiDr (Colon Cancer)3.065-3.785[5]

Table 2: Antioxidant Activity of Hydroxyxanthones

CompoundAssayIC50 (µM)Reference
Dihydroxyxanthone 3bDPPH Radical Scavenging349 ± 68[3][4]
Trihydroxyxanthone 3aDPPH Radical Scavenging> 500[3][4]
Trihydroxyxanthone 3cDPPH Radical Scavenging> 500[3][4]

Table 3: Anti-Inflammatory and Neuroprotective Activities

Quantitative data for the anti-inflammatory and neuroprotective activities of this compound are less prevalent in the literature compared to its anticancer and antioxidant properties. However, qualitative studies and research on related xanthone derivatives indicate significant potential. For instance, xanthone derivatives have been shown to inhibit TNF-α-induced ICAM-1 expression, a key process in inflammation, and exhibit neuroprotective effects in models of neurodegenerative diseases. Further quantitative structure-activity relationship (QSAR) studies are needed to determine specific IC50 values for this compound in these areas.

Key Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Formation Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Formation Caspase-9->Caspase-3 Activation This compound This compound This compound->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 1: Anticancer mechanism via caspase activation.

anti_inflammatory_pathway TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR PKC Protein Kinase C TNFR->PKC Activates NF-κB Pathway NF-κB Pathway PKC->NF-κB Pathway Activates ICAM-1 Expression ICAM-1 Expression NF-κB Pathway->ICAM-1 Expression Induces Inflammation Inflammation ICAM-1 Expression->Inflammation Promotes This compound This compound This compound->PKC Inhibits

Figure 2: Anti-inflammatory mechanism via PKC and NF-κB inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

  • 96-well plates or cuvettes

  • This compound stock solution (in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound in methanol or ethanol.

  • Reaction Mixture: In each well or cuvette, add a specific volume of the sample dilution (e.g., 100 µL) and a corresponding volume of the DPPH solution (e.g., 100 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3][6][7][8][9]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[3][6][7][8][9] A blank containing only the solvent and DPPH is also measured.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined from a plot of scavenging percentage against the concentration of the compound.

TNF-α Induced ICAM-1 Expression Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the expression of the adhesion molecule ICAM-1 on endothelial cells, which is typically induced by the pro-inflammatory cytokine TNF-α.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human TNF-α

  • This compound stock solution (in DMSO)

  • Primary antibody against human ICAM-1

  • Secondary antibody conjugated to HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • ELISA plate reader

Procedure:

  • Cell Culture: Culture HUVECs in appropriate flasks until confluent. Seed the cells into 96-well plates and grow to confluence.

  • Compound Pre-treatment: Pre-treat the confluent HUVEC monolayers with various concentrations of this compound for 1-2 hours.

  • TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours to induce ICAM-1 expression. Include unstimulated and vehicle-treated controls.

  • Cell-Based ELISA:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with the primary anti-ICAM-1 antibody.

    • Wash the wells and incubate with the HRP-conjugated secondary antibody.

    • After further washing, add the TMB substrate and allow the color to develop.

    • Stop the reaction with the stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm using an ELISA plate reader.

  • Data Analysis: The reduction in absorbance in the presence of this compound compared to the TNF-α stimulated control indicates the inhibition of ICAM-1 expression.

Experimental and Screening Workflow

The discovery and evaluation of the biological activities of a natural product like this compound typically follow a structured workflow. The diagram below illustrates a general screening process.

screening_workflow Start Start Compound_Isolation Isolation & Purification of this compound Start->Compound_Isolation Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antioxidant) Compound_Isolation->Primary_Screening Hit_Identification Active Hit? Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (Dose-Response, IC50 Determination) Hit_Identification->Secondary_Screening Yes End End Hit_Identification->End No Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, PCR, Flow Cytometry) Secondary_Screening->Mechanism_Studies In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization & SAR Studies In_Vivo_Studies->Lead_Optimization Lead_Optimization->End

Figure 3: General workflow for biological screening.

Conclusion

This compound exhibits a compelling profile of biological activities, with particularly strong evidence for its anticancer and antioxidant effects. Its mechanisms of action, involving the modulation of key signaling pathways such as caspase activation and NF-κB, highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible evaluation of this compound and its analogs. While further research is required to fully elucidate its anti-inflammatory and neuroprotective potential and to translate these in vitro findings into in vivo efficacy, this compound remains a molecule of significant interest for drug discovery and development.

References

A Preliminary Technical Guide on the Mechanism of Action of 3-Hydroxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

3-Hydroxyxanthone, a core heterocyclic compound within the broader xanthone family, has emerged as a molecule of significant interest in pharmacological research. Xanthones are recognized for their "privileged structure," which allows them to interact with a wide array of biological targets.[1][2] Preliminary investigations into this compound and its close derivatives have revealed a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The mechanisms underpinning these activities are multifaceted, involving the modulation of key signaling pathways, inhibition of critical enzymes, and mitigation of cellular stress. This document synthesizes the current understanding of this compound's mechanism of action, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved to guide further research and development.

Anticancer Activity of this compound

The anticancer potential of hydroxyxanthones, including the 3-hydroxy subtype, is a primary focus of research. The position and number of hydroxyl groups on the xanthone scaffold are critical determinants of cytotoxic activity.[3] Studies indicate that the hydroxyl group at the 3-position is particularly important for enhancing anticancer efficacy against certain cell lines, such as breast cancer cells.[4]

In Vitro Cytotoxicity

This compound has demonstrated varied cytotoxic effects across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

Cell LineCancer TypeIC50 Value (µM)Notes
HepG2Human Liver Carcinoma85.3Activity was comparable to the unsubstituted xanthone core.[5]
T47DHuman Breast Cancer100.19Found to be the most potent among several hydroxyxanthones tested.[4]
NIH3T3Normal Mouse Fibroblast> 4712 ( >1000 µg/mL)Exhibited high selectivity, being largely non-toxic to normal cells.[4]
Postulated Anticancer Mechanisms of Action

The anticancer effects of hydroxyxanthones are believed to stem from their ability to interfere with multiple cellular processes essential for cancer cell proliferation and survival.[1]

Molecular docking studies suggest that hydroxyxanthones can bind to the active sites of critical protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6] These receptors, when activated, trigger downstream pathways that control cell survival, differentiation, and proliferation.[5] By inhibiting these kinases, this compound may block these crucial growth signals.

Fig 1: Proposed inhibition of EGFR/PDGFR signaling by this compound.

Topoisomerase II is an essential enzyme that alters DNA topology to facilitate replication and transcription.[5] Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Molecular docking studies on related hydroxyxanthones have shown interactions with the active sites of Topoisomerase II, suggesting a potential mechanism of action for this compound.[7]

start Start: Identify Target Protein (e.g., Topoisomerase II) prep_ligand Prepare Ligand Structure (this compound) start->prep_ligand prep_protein Prepare Protein Structure (Remove water, add hydrogens) start->prep_protein docking Perform Molecular Docking (Simulate binding) prep_ligand->docking prep_protein->docking analysis Analyze Binding Interactions (Hydrogen bonds, π-π stacking) docking->analysis conclusion Conclusion: Potential Inhibitory Activity analysis->conclusion

Fig 2: General workflow for a molecular docking study.

Anti-inflammatory and Antioxidant Activity

This compound exhibits notable anti-inflammatory and antioxidant properties, which are often interconnected.

Anti-inflammatory Mechanism

The compound has been shown to inhibit TNF-alpha-induced expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule involved in the inflammatory response.[8] Furthermore, studies on various hydroxyxanthones demonstrate an ability to suppress the release of pro-inflammatory mediators like β-glucuronidase and histamine from mast cells and neutrophils, suggesting a direct modulation of the inflammatory cascade.[9] The anti-inflammatory effects of xanthones are often linked to the inhibition of pathways such as NF-κB and MAPK, and enzymes like COX-2.[1][10]

stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Cell Surface Receptor stimulus->receptor pathway NF-κB / MAPK Signaling Cascade receptor->pathway transcription Gene Transcription pathway->transcription mediators Pro-inflammatory Proteins (ICAM-1, COX-2, Cytokines) transcription->mediators hx3 This compound hx3->pathway Inhibits

Fig 3: Postulated anti-inflammatory mechanism of this compound.
Antioxidant Mechanism

As an antioxidant, this compound can inhibit NADPH-catalyzed lipid peroxidation in human umbilical vein endothelial cells (HUVECs).[8] This action protects cell membranes from damage caused by oxidative stress. The antioxidant capacity of hydroxyxanthones is also demonstrated through their ability to scavenge free radicals, such as those measured in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[7]

Acetylcholinesterase (AChE) Inhibition

Deficits in the neurotransmitter acetylcholine are a hallmark of Alzheimer's disease.[11] Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy. While this compound itself was used as a scaffold, a series of 3-O-substituted xanthone derivatives were synthesized and shown to be potent, mixed-type inhibitors of AChE.[11] This indicates that the this compound core is a promising starting point for developing new AChE inhibitors.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing hydroxyxanthones involves the condensation of a salicylic acid with a phenol derivative in the presence of a cyclizing agent.[11]

  • Reaction Setup : Salicylic acid and resorcinol are mixed in the presence of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

  • Heating : The mixture is heated under reflux for several hours.

  • Quenching and Precipitation : The reaction mixture is poured into ice water, causing the crude product to precipitate.

  • Filtration and Washing : The precipitate is filtered and washed with water to remove impurities.

  • Purification : The crude product is purified, typically through solvent extraction (e.g., with ethyl acetate) and recrystallization, to yield pure this compound.[11]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Cancer cells (e.g., T47D, HepG2) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of this compound (and a vehicle control) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

  • Data Analysis : Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting viability against compound concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE.

  • Reagents : The assay uses acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Reaction : AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion.

  • Procedure : The enzyme is pre-incubated with the inhibitor (this compound derivative) at various concentrations.

  • Measurement : The reaction is initiated by adding the substrate (ATCI) and DTNB. The rate of color change is monitored spectrophotometrically at ~412 nm.

  • Analysis : The percentage of inhibition is calculated, and the IC50 value is determined. Kinetic parameters can be evaluated using Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[11]

Conclusion and Future Directions

Preliminary studies strongly suggest that this compound is a versatile scaffold with significant therapeutic potential. Its mechanisms of action appear to involve the modulation of key targets in cancer and inflammation, including protein kinases (EGFR/PDGFR), Topoisomerase II, and inflammatory signaling pathways (TNF-α/ICAM-1). The compound also demonstrates protective effects through antioxidant activity and serves as a promising backbone for the development of AChE inhibitors.

Future research should focus on:

  • In-depth Mechanistic Studies : Elucidating the specific downstream effects of EGFR/PDGFR and Topoisomerase II inhibition using techniques like Western blotting and cell cycle analysis.

  • In Vivo Efficacy : Validating the anticancer and anti-inflammatory effects in relevant animal models.

  • Structure-Activity Relationship (SAR) : Systematically synthesizing and testing derivatives to optimize potency and selectivity for specific targets.

  • Pharmacokinetic Profiling : Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

References

Toxicological Profile of 3-Hydroxyxanthone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyxanthone, a member of the xanthone family of organic compounds, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current toxicological data available for this compound. The document covers key toxicological endpoints including cytotoxicity, genotoxicity, and acute toxicity, with a focus on quantitative data and detailed experimental methodologies. Furthermore, potential mechanisms of action involving key cellular signaling pathways are explored and visualized. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and safety assessment of this compound and related compounds.

Introduction

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone nucleus. They are found in a variety of natural sources, including plants and fungi, and have been investigated for a wide range of biological activities. This compound is a specific derivative that has been the subject of several in vitro studies to determine its cytotoxic potential against various cancer cell lines. Understanding the complete toxicological profile of this compound is crucial for its potential development as a therapeutic agent. This document synthesizes the available data on its toxicity and provides detailed experimental context.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HepG2Human Liver Carcinoma85.3[1]
A549Human Lung Carcinoma14.6[2]
COLO 320Human Colon Adenocarcinoma> 200[2]

Genotoxicity

Currently, there is a lack of specific studies on the genotoxicity of this compound using standardized assays such as the Ames test or the in vitro micronucleus assay. However, studies on structurally related flavonoid compounds, such as 3-hydroxyflavone, have shown only minor signs of mutagenicity in the Ames test[3]. It is important to note that the genotoxicity of a compound cannot be reliably predicted based solely on its structural analogs, and therefore, specific testing of this compound is required for a definitive assessment.

Acute Toxicity

Specific in vivo acute toxicity studies determining the median lethal dose (LD50) of this compound were not found in the reviewed literature. However, to provide some context, a study on a crude xanthone extract from the pericarp of Garcinia mangostana showed no signs of acute toxicity in rats at doses up to 2000 mg/kg body weight[1]. A safety data sheet for the parent compound, xanthone, indicates an oral LD50 of >500 mg/kg in rats[4]. These findings suggest that the xanthone scaffold may have a relatively low order of acute toxicity, but further studies on this compound are necessary to establish its specific acute toxicity profile.

Potential Mechanisms of Action

The precise molecular mechanisms underlying the biological effects of this compound are not fully elucidated. However, research on other xanthone derivatives suggests potential involvement of key cellular signaling pathways, including the induction of apoptosis and modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Induction of Apoptosis

Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis. Xanthone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[1]. This process typically involves the activation of a cascade of enzymes called caspases.

ext_stimuli Extrinsic Stimuli (e.g., TNF-α) death_receptor Death Receptor ext_stimuli->death_receptor int_stimuli Intrinsic Stimuli (e.g., DNA Damage) mitochondrion Mitochondrion int_stimuli->mitochondrion hydroxyxanthone This compound caspase8 Caspase-8 hydroxyxanthone->caspase8 ? hydroxyxanthone->mitochondrion ? death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) bcl2_family->mitochondrion bcl2_family->mitochondrion caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras hydroxyxanthone This compound raf Raf hydroxyxanthone->raf ? mek MEK hydroxyxanthone->mek ? erk ERK hydroxyxanthone->erk ? ras->raf raf->mek mek->erk transcription_factors Transcription Factors erk->transcription_factors proliferation Cell Proliferation transcription_factors->proliferation tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK tnfr->ikk hydroxyxanthone This compound hydroxyxanthone->ikk ? ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus gene_expression Gene Expression (e.g., ICAM-1) nfkb->gene_expression inflammation Inflammation gene_expression->inflammation start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 end Measure absorbance at 570 nm treatment Treat with This compound incubation1->treatment incubation2 Incubate for 48h or 72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing solution (e.g., DMSO) incubation3->add_solubilizer incubation4 Incubate until formazan dissolves add_solubilizer->incubation4 incubation4->end start Cell treatment with This compound cell_harvest Harvest and suspend cells start->cell_harvest end Analyze comet images (e.g., tail length, % DNA in tail) embedding Embed cells in agarose on slide cell_harvest->embedding lysis Cell lysis embedding->lysis unwinding DNA unwinding (alkaline or neutral) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization electrophoresis->neutralization staining Stain with fluorescent dye neutralization->staining visualization Visualize under fluorescence microscope staining->visualization visualization->end

References

3-Hydroxyxanthone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxyxanthone, a naturally occurring xanthone derivative with significant therapeutic potential. This document consolidates key chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of relevant biological pathways and experimental workflows.

Chemical Identity and Properties

This compound, a member of the xanthone class of organic compounds, is characterized by a dibenzo-γ-pyrone heterocyclic scaffold. Its chemical identity is established by a range of identifiers and physicochemical properties critical for research and development applications.

Table 1: Chemical Identifiers for this compound
Identifier TypeValueCitation
CAS Number 3722-51-8[1][2][3]
Molecular Formula C₁₃H₈O₃[2][3]
IUPAC Name 3-hydroxyxanthen-9-one[2]
Synonyms 3-Hydroxy-xanthen-9-one[1][3]
InChI InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H[2]
InChIKey XCJHDJAODLKGLG-UHFFFAOYSA-N[2]
SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O[2]
PubChem CID 5376013[2]
Table 2: Physicochemical and Spectroscopic Data of this compound
PropertyValueCitation
Molecular Weight 212.20 g/mol [2][3]
Appearance Yellow solid[4]
Purity ≥96%[5]
FT-IR (cm⁻¹) 3425-3448 (O-H), 1620 (C=O), 1458 & 1512 (C-C aromatic), 1242 (C-O-C)[2][4][6]
¹H-NMR (DMSO-d₆, 500 MHz) δ (ppm) 8.75 (1H, dd), 8.03 (1H, dd), 6.84 (1H, s), 6.36 (1H, s), 6.21 (1H, s)[2]
¹³C-NMR (CD₃OD, 125 MHz) δ (ppm) 103.04, 104.95, 105.13, 107.49, 108.43, 110.96, 112.48, 116.33, 128.81, 111.56, 133.55, 159.37, 161.16 (C=O)[2]
Mass Spectrometry (EI) m/z 212 (M⁺)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays that demonstrate its therapeutic potential.

Synthesis of this compound via Eaton's Reagent

The synthesis of this compound is commonly achieved through the condensation of salicylic acid and resorcinol, facilitated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[8]

Materials:

  • Salicylic acid

  • Resorcinol

  • Eaton's reagent (7.7 wt % P₂O₅ in CH₃SO₃H)

  • Ice water

  • Ethyl acetate

  • Deionized water

Procedure:

  • Combine salicylic acid and resorcinol in a round-bottom flask.

  • Carefully add Eaton's reagent to the mixture.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with deionized water.

  • Dry the crude product.

  • Perform solvent extraction using ethyl acetate to purify the this compound.

  • Evaporate the ethyl acetate to obtain the purified solid product.

G cluster_reactants Reactants cluster_reagent Reagent cluster_process Process cluster_workup Workup & Purification cluster_product Product Salicylic Acid Salicylic Acid Reflux Reflux Salicylic Acid->Reflux Resorcinol Resorcinol Resorcinol->Reflux Eaton's Reagent Eaton's Reagent Eaton's Reagent->Reflux Precipitation in Ice Water Precipitation in Ice Water Reflux->Precipitation in Ice Water Filtration & Washing Filtration & Washing Precipitation in Ice Water->Filtration & Washing Drying Drying Filtration & Washing->Drying Solvent Extraction (Ethyl Acetate) Solvent Extraction (Ethyl Acetate) Drying->Solvent Extraction (Ethyl Acetate) Evaporation Evaporation Solvent Extraction (Ethyl Acetate)->Evaporation This compound This compound Evaporation->this compound

Caption: Workflow for the synthesis of this compound.

Acetylcholinesterase Inhibition Assay

This protocol, adapted from the Ellman method, is used to evaluate the potential of this compound as an acetylcholinesterase (AChE) inhibitor, relevant for neurodegenerative disease research.[9][10]

Materials:

  • This compound (test compound)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the designated wells.

  • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for a specified time.

  • Initiate the reaction by adding the acetylthiocholine iodide substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.

  • Calculate the rate of reaction and determine the percentage of AChE inhibition by this compound.

G cluster_prep Preparation cluster_assay Assay Protocol cluster_measurement Measurement & Analysis A Prepare Reagents: - this compound dilutions - AChE solution - Substrate (ATCI) - DTNB B Add Buffer, DTNB, and This compound to wells A->B C Add AChE enzyme B->C D Pre-incubate C->D E Add Substrate (ATCI) to initiate reaction D->E F Measure Absorbance at 412 nm (Kinetic Mode) E->F G Calculate Reaction Rate and % Inhibition F->G

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Inhibition of TNF-α-Induced ICAM-1 Expression

This assay investigates the anti-inflammatory properties of this compound by measuring its ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by Tumor Necrosis Factor-alpha (TNF-α).[1][11]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Primary antibody against ICAM-1

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the enzyme

  • ELISA plate reader

Procedure:

  • Culture HUVECs to confluence in 96-well plates.

  • Pre-treat the cells with varying concentrations of this compound for a specified duration.

  • Stimulate the cells with TNF-α to induce ICAM-1 expression, excluding the negative control wells.

  • After incubation, wash the cells and fix them.

  • Block non-specific binding sites.

  • Incubate the cells with the primary anti-ICAM-1 antibody.

  • Wash the cells and incubate with the enzyme-linked secondary antibody.

  • Wash the cells and add the substrate to develop a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Quantify the level of ICAM-1 expression and determine the inhibitory effect of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-inflammatory and antioxidant activities. A key mechanism of its anti-inflammatory action is the inhibition of TNF-α-induced expression of ICAM-1 on endothelial cells.[1][11] TNF-α is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR), triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of genes involved in inflammation, including ICAM-1. By interfering with this pathway, this compound can reduce the expression of ICAM-1, thereby mitigating the inflammatory response.

G cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB ICAM1_gene ICAM-1 Gene NFkB_nuc->ICAM1_gene Induces Transcription ICAM1_mRNA ICAM-1 mRNA ICAM1_gene->ICAM1_mRNA ICAM1_protein ICAM-1 Protein ICAM1_mRNA->ICAM1_protein Translation Inflammation Inflammation ICAM1_protein->Inflammation Hydroxyxanthone This compound Hydroxyxanthone->IKK Inhibits

Caption: Proposed signaling pathway for the inhibition of TNF-α-induced ICAM-1 expression by this compound.

References

Methodological & Application

3-Hydroxyxanthone solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of 3-hydroxyxanthone in various solvents, protocols for solubility determination, and an overview of its known biological activities and associated signaling pathways.

Solubility of this compound

Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo studies. The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents.

Data Presentation: Solubility Profile
SolventChemical FormulaTypeQuantitative SolubilityQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO) (CH₃)₂SOPolar Aprotic50 mg/mL (235.63 mM)[1]-Requires sonication to achieve. Hygroscopic DMSO may reduce solubility.[1]
Chloroform CHCl₃NonpolarData not availableSoluble
Dichloromethane CH₂Cl₂NonpolarData not availableSoluble
Ethyl Acetate C₄H₈O₂Polar AproticData not availableSoluble
Acetone C₃H₆OPolar AproticData not availableSoluble
Methanol CH₃OHPolar ProticData not availableSolubleHydroxyxanthones have been dissolved in methanol for antioxidant assays.[2]
Ethanol C₂H₅OHPolar ProticData not availableData not availableEthanol has been used as a solvent in the synthesis of hydroxyxanthone derivatives.

Experimental Protocols

Protocol for Determining the Solubility of this compound

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, PBS)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE with a pore size of 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After the incubation period, visually confirm that excess solid remains.

  • Sample Separation:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Filter the supernatant through a syringe filter into a clean vial. This step removes any remaining solid microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method.

    • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the concentration in the original saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • The solubility is typically reported in mg/mL or mM at the specified temperature.

Biological Activities and Signaling Pathways

This compound exhibits several biological activities, including anti-inflammatory and antioxidant effects. The following diagrams illustrate the signaling pathways potentially modulated by this compound.

Inhibition of TNF-α-Induced ICAM-1 Expression

This compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This inhibition is likely mediated through the NF-κB signaling pathway.

G Inhibition of TNF-α-Induced ICAM-1 Expression by this compound TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ICAM1_Gene ICAM-1 Gene Transcription NFkB->ICAM1_Gene Activates ICAM1_Protein ICAM-1 Protein (Cell Adhesion) ICAM1_Gene->ICAM1_Protein Leads to Hydroxyxanthone This compound Hydroxyxanthone->IKK Inhibits

Caption: Proposed mechanism of this compound in the TNF-α/NF-κB pathway.

Antioxidant Activity: Free Radical Scavenging

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, a process facilitated by the hydroxyl group on the xanthone scaffold. The primary mechanism is likely hydrogen atom transfer (HAT).

G Antioxidant Mechanism of this compound Hydroxyxanthone This compound (Ar-OH) XanthoneRadical This compound Radical (Ar-O•) Hydroxyxanthone->XanthoneRadical Donates H• FreeRadical Free Radical (R•) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Accepts H• FurtherReactions Further Reactions/ Stabilization XanthoneRadical->FurtherReactions

Caption: Free radical scavenging by this compound via hydrogen atom transfer.

Potential Inhibition of Topoisomerase II

While direct evidence for this compound is limited, other xanthone derivatives have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and transcription. This suggests a potential anticancer mechanism for this compound.

G Potential Catalytic Inhibition of Topoisomerase II by this compound TopoII Topoisomerase II ADP ADP + Pi TopoII->ADP Hydrolyzes ATP DNA_Cleavage DNA Cleavage and Strand Passage TopoII->DNA_Cleavage Binds DNA DNA DNA ATP ATP ATP->TopoII Binds DNA_Religation DNA Religation DNA_Cleavage->DNA_Religation Catalyzes Hydroxyxanthone This compound Hydroxyxanthone->TopoII Inhibits Catalytic Cycle

Caption: Proposed catalytic inhibition of Topoisomerase II by this compound.

References

Application Notes and Protocols for 3-Hydroxyxanthone in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyxanthone is a naturally occurring xanthone derivative that has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. Xanthones, a class of polyphenolic compounds, are known to modulate various inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory agents. These application notes provide a comprehensive overview of the use of this compound in anti-inflammatory research, including its mechanism of action, protocols for key in vitro experiments, and expected outcomes. While specific quantitative data for this compound is emerging, the provided protocols are based on established methods for evaluating the anti-inflammatory properties of xanthone compounds.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response. The principal mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2): Inflammation is often associated with the increased production of prostaglandins, which is catalyzed by the cyclooxygenase (COX) enzymes. This compound has been identified as a potent inhibitor of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms such as pain and swelling.

Modulation of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are critical regulators of inflammation.[1] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[2][3] Xanthones, including likely this compound, have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[4] This keeps NF-κB sequestered in the cytoplasm and prevents it from initiating the transcription of inflammatory genes.[5] Additionally, these compounds can suppress the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, further dampening the inflammatory response.[4][6]

Data Presentation

The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound and related xanthone compounds.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell Line/SystemEndpointIC50 ValueReference
Anti-inflammatory Activity Human Red Blood CellsInhibition of hypotonicity-induced hemolysis90 µg/mL[7]
COX-2 Inhibition Enzymatic AssayInhibition of COX-2 activityStrong Inhibition[8]

Table 2: Effects of a Representative Xanthone (Macluraxanthone B) on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

MediatorConcentration of Macluraxanthone BInhibitionReference
Nitric Oxide (NO) 10 µMSignificant[4]
Prostaglandin E2 (PGE2) 10 µMSignificant[4]
Tumor Necrosis Factor-α (TNF-α) 10 µMSignificant[4]
Interleukin-6 (IL-6) 10 µMSignificant[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 2: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol quantifies the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • LPS from E. coli

  • Mouse TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • The percentage of cytokine inhibition is calculated by comparing the concentrations in the this compound-treated groups to the LPS-stimulated control group.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol assesses the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by analyzing the expression and phosphorylation of key proteins.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • LPS from E. coli

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p65, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to the respective total protein or β-actin as a loading control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay start Seed RAW 264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant/ Lyse Cells stimulate->collect analyze Analyze Inflammatory Mediators/Proteins collect->analyze

Caption: General workflow for in vitro anti-inflammatory assays.

G cluster_1 NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Hydroxyxanthone This compound Hydroxyxanthone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

G cluster_2 MAPK Signaling Pathway Modulation LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK MAPKKK MAPKKK TLR4_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes_MAPK Pro-inflammatory Gene Expression AP1->Genes_MAPK Hydroxyxanthone_MAPK This compound Hydroxyxanthone_MAPK->MAPKK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway.

References

Application Notes and Protocols: 3-Hydroxyxanthone Antioxidant Capacity DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyxanthone is a naturally occurring or synthetic organic compound belonging to the xanthone class. Xanthones are of significant interest in the fields of pharmacology and drug development due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. The antioxidant capacity of these compounds is a key area of investigation, as oxidative stress is implicated in the pathophysiology of numerous diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for evaluating the free radical scavenging activity of compounds[2]. This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which can be quantified spectrophotometrically[3]. These application notes provide a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay, along with relevant quantitative data and a description of the potential underlying signaling pathway.

Data Presentation: Antioxidant Activity of Hydroxyxanthones

The antioxidant activity of xanthone derivatives can be quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency[3]. The following table summarizes the reported IC50 values for this compound and related compounds from DPPH radical scavenging assays.

Compound NameDPPH IC50 (µM)Reference CompoundDPPH IC50 (µM)
1,6-dihydroxyxanthone (3b)349 ± 68BHT (Butylated hydroxytoluene)< 100

Note: Data for 1,6-dihydroxyxanthone is presented as a structurally related example of a dihydroxyxanthone derivative[1]. Further experimental validation is required to determine the specific IC50 of this compound.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from methodologies used for evaluating the antioxidant activity of hydroxyxanthone derivatives[1][2].

1. Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Serial Dilutions of this compound: From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200, 500 µg/mL)[1].

  • Positive Control Solutions: Prepare a similar series of dilutions for the positive control.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the different concentrations of this compound solutions to individual wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.

  • For the blank control, add 100 µL of methanol to a well.

  • For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution to a well.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes[1][2].

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader[1].

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula[3]:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Where:

  • Absorbance of Control: Absorbance of the negative control (DPPH solution without the sample).

  • Absorbance of Sample: Absorbance of the DPPH solution with the this compound sample.

5. Determination of IC50 Value:

The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of this compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

Visualizations

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH->Mix Sample Prepare this compound Stock & Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow of the DPPH antioxidant capacity assay.

Signaling Pathway: Antioxidant Mechanism of Xanthones

Xanthones are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[3][4]. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone This compound Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Proteins Antioxidant Proteins Genes->Proteins translation Proteins->ROS neutralizes

Caption: Nrf2 signaling pathway activated by xanthones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Hydroxyxanthone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low to No Product Yield 1. Inactive Reagents: Degradation of the benzoic acid or phenol starting materials, or reduced activity of the dehydrating agent (e.g., Eaton's reagent).- Use fresh or recently purified starting materials. - Ensure dehydrating agents are stored under anhydrous conditions. - Prepare Eaton's reagent fresh if possible.
2. Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction stalls, consider increasing the temperature or extending the reaction time.
3. Poor Solubility: Limited solubility of starting materials in the reaction solvent.- While Eaton's reagent often serves as the solvent, ensure good mixing. - For other methods, select a solvent in which both starting materials are reasonably soluble at the reaction temperature.
Formation of Benzophenone Intermediate 1. Incomplete Cyclization: The reaction may stop at the benzophenone stage, especially with less reactive phenols. This is a common byproduct in xanthone synthesis.- Increase reaction temperature or time to promote intramolecular cyclization. - Some protocols suggest isolating the benzophenone and then cyclizing it in a separate step under different conditions (e.g., heating in water in an autoclave).
Multiple Products/Purification Difficulties 1. Lack of Regioselectivity: Friedel-Crafts acylation can occur at different positions on the resorcinol ring, leading to isomeric products.- Control the reaction temperature; lower temperatures may favor one isomer over another. - The choice of catalyst can influence regioselectivity.
2. Side Reactions: Undesired side reactions, such as O-acylation or polymerization, can occur.- Use high-purity starting materials. - Optimize the stoichiometry of the reactants.
3. Ineffective Purification: The polarity of the desired product and byproducts may be very similar.- Optimize the solvent system for column chromatography. - Consider preparative TLC or HPLC for difficult separations. - Recrystallization from an appropriate solvent system can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the condensation of a 2-hydroxybenzoic acid derivative with a phenol, such as resorcinol. Key synthetic routes include:

  • Eaton's Reagent-Mediated Cyclodehydration: This one-pot reaction uses a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H) as both a catalyst and a dehydrating agent. It is known for its efficiency and often provides good yields.[1][2]

  • Grover, Shah, and Shah (GSS) Reaction: This method employs a mixture of zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃) to facilitate the condensation.[3] However, it can sometimes lead to the formation of a stable benzophenone intermediate that requires a separate cyclization step.[4]

  • Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[5]

Q2: How can I minimize the formation of the 2,2',4,4'-tetrahydroxybenzophenone byproduct?

A2: The formation of the benzophenone intermediate is a common issue. To minimize its formation and favor the xanthone product, you can:

  • Use a more effective cyclodehydration agent like Eaton's reagent, which is reported to reduce the amount of detectable benzophenone.[6]

  • Increase the reaction temperature and/or time to promote the subsequent intramolecular cyclization of the benzophenone.

  • If the benzophenone is the major product, it can be isolated and then cyclized to the xanthone in a separate step, for instance, by heating in water at high temperatures in an autoclave.

Q3: What is a suitable method for purifying crude this compound?

A3: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually poured into ice-water to precipitate the crude product. The solid is then filtered and washed with water to remove acid catalysts.[7]

  • Column Chromatography: This is a common method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is often effective.

  • Recrystallization: The purified product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol/water) to obtain a crystalline solid.[7]

Data Presentation

Table 1: Comparison of Yields for Hydroxyxanthone Synthesis
ProductStarting MaterialsCatalyst/MethodReaction TimeTemperatureYield (%)Reference
1,3,8-Trihydroxyxanthone2,6-Dihydroxybenzoic acid, PhloroglucinolEaton's Reagent3 h80-85 °C11.15-33.42[1]
1,6-Dihydroxyxanthone2,6-Dihydroxybenzoic acid, ResorcinolEaton's Reagent3 h80-85 °C11.15-33.42[1]
3,7-Dihydroxyxanthone2,5-Dihydroxybenzoic acid, ResorcinolEaton's Reagent, Microwave (180W)2 h-9.38[5]
3,7-Dihydroxyxanthone2,5-Dihydroxybenzoic acid, ResorcinolZnCl₂, Microwave (180W)22 min-23.07[5]
HydroxyxanthonesSalicylic acid, PhloroglucinolEaton's Reagent3 h80 °C81-87.5[6]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Eaton's Reagent

This protocol is a representative procedure for the synthesis of a hydroxyxanthone using Eaton's reagent and can be adapted for this compound.

Materials:

  • 2-Hydroxybenzoic acid

  • Resorcinol

  • Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid)

  • Crushed ice

  • Distilled water

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzoic acid (1.0 eq) and resorcinol (1.0-1.2 eq).

  • Addition of Eaton's Reagent: Carefully add Eaton's reagent to the flask under stirring. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to 80-85°C and stir for 3-4 hours. Monitor the progress of the reaction by TLC.[1][2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to isolate the pure this compound.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Materials 2-Hydroxybenzoic Acid + Resorcinol Reaction_Vessel Reaction at 80-85°C Starting_Materials->Reaction_Vessel Eaton_Reagent Eaton's Reagent Eaton_Reagent->Reaction_Vessel Quenching Pour onto Ice Reaction_Vessel->Quenching Filtration Filter and Wash Quenching->Filtration Drying Dry Crude Product Filtration->Drying Purification Column Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

Proposed Mechanism of Action of Hydroxyxanthones as Topoisomerase II Inhibitors

G Hydroxyxanthone Hydroxyxanthone Topo_II Topoisomerase II Hydroxyxanthone->Topo_II Binds to DNA_Cleavage_Complex Stabilized Topoisomerase II- DNA Cleavage Complex Topo_II->DNA_Cleavage_Complex Prevents religation of DNA DSB Double-Strand Breaks in DNA DNA_Cleavage_Complex->DSB Collision with DNA_Replication_Fork Advancing DNA Replication Fork DNA_Replication_Fork->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Inhibition of Topoisomerase II by hydroxyxanthones leading to apoptosis.[1][8][9]

References

Technical Support Center: 3-Hydroxyxanthone Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the isolation and purification of 3-Hydroxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound? A1: this compound can be obtained from natural sources or through chemical synthesis. It is a secondary metabolite found in some higher plant families, fungi, and lichens.[1] However, due to the complexity and low yields of natural extraction, chemical synthesis is an attractive alternative for producing this compound and its derivatives in higher yields.[2]

Q2: Why is the isolation of xanthones from natural sources often challenging? A2: The isolation process from natural sources is complicated, time-consuming, and often results in low yields because xanthones exist as secondary metabolites.[2][3] The process typically requires large volumes of organic solvents for extraction and extensive chromatographic steps to separate the target compound from a complex mixture of structurally similar molecules.[2]

Q3: What level of purity should be expected for this compound after purification? A3: Commercially available this compound is often sold at purities exceeding 98%.[4] Achieving this level of purity in the lab requires multi-step purification processes, typically involving column chromatography followed by recrystallization. The final purity should always be confirmed using analytical techniques like HPLC and NMR.[5][6]

Q4: How should this compound samples and stock solutions be stored to ensure stability? A4: this compound is a solid that should be stored in a freezer.[7] Stock solutions, typically prepared in DMSO, are susceptible to degradation from repeated freeze-thaw cycles. It is recommended to aliquot the solution after preparation and store it at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage to prevent inactivation.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

Extraction & Isolation Issues

Q: My extraction yield of total xanthones from a natural source is very low. How can I improve it? A: Low yields are a common challenge.[3] Several factors can be optimized to improve extraction efficiency:

  • Extraction Method: Conventional methods like maceration can be less efficient. Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly improve yields and reduce extraction time and solvent consumption.[8][9] For example, one study found UAE yielded nearly three times more xanthones from mangosteen pericarp than maceration under optimized conditions.[8]

  • Solvent Choice: The polarity of the extraction solvent is critical. While various solvents like dichloromethane, ethanol, and methanol are used, a mixture such as methanol:water (9:1, v/v) can also be effective.[10] The optimal solvent will depend on the specific plant matrix.

  • Particle Size: Ensure the raw plant material is finely ground to increase the surface area available for solvent penetration, which facilitates a more efficient extraction.[9]

Q: The crude extract contains numerous impurities that are co-eluting with this compound during chromatography. What is the best strategy? A: This is a common problem due to the presence of structurally similar xanthone isomers and other phenolic compounds.

  • Multi-Step Purification: A single purification step is rarely sufficient. A typical workflow involves an initial separation using column chromatography (e.g., silica gel) with a gradient solvent system. This is followed by a higher resolution technique like preparative HPLC on the partially purified fractions.[2]

  • Orthogonal Separation: Use chromatographic techniques with different separation mechanisms. For example, if you are using a normal-phase silica column, consider following it with a reversed-phase (C18) column. This exploits different properties of the molecules to achieve separation.

  • Selective Extraction: Consider a liquid-liquid extraction step to partition the crude extract. By using solvents of varying polarity and adjusting the pH, you can selectively remove classes of interfering compounds before proceeding to chromatography.

Chromatographic Purification (HPLC) Issues

Q: I am observing poor resolution or co-elution of this compound with other isomers on my HPLC system. What should I do? A: Poor resolution between isomers is a frequent challenge in xanthone purification.[5] The following parameters can be systematically adjusted:

  • Optimize the Mobile Phase: This is the most critical factor.[5]

    • Adjust Organic Modifier Ratio: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and often improve the separation between closely eluting peaks.[5]

    • Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and may resolve co-eluting peaks.[5]

    • Modify pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially altered selectivity.[5]

  • Lower the Flow Rate: Reducing the flow rate can enhance resolution by providing more time for the analytes to interact with the stationary phase.[5]

  • Evaluate the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A column with a different stationary phase (e.g., a biphenyl phase instead of C18) can offer different selectivity for isomeric compounds.[11]

Q: My this compound peak is showing significant tailing. What is the cause and how can I fix it? A: Peak tailing can compromise purity and quantification. Common causes include:

  • Column Overload: Injecting too concentrated a sample can lead to asymmetrical peaks. Try diluting your sample or injecting a smaller volume.[5]

  • Secondary Interactions: The hydroxyl groups on this compound can interact strongly with active sites (e.g., residual silanols) on the silica-based column packing, causing tailing. Adding an acidic modifier like 0.1% formic acid to the mobile phase can mitigate these interactions.[5]

  • Column Degradation: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]

Crystallization & Final Product Issues

Q: I am struggling to obtain crystals of my purified this compound; it remains an oil or amorphous solid. What can I do? A: Crystallization can be challenging, and success often depends on purity and the chosen solvent system.

  • Antisolvent Crystallization: This is a highly effective technique. Dissolve your compound in a small amount of a good solvent (e.g., acetone, DMSO) and then slowly add a miscible "antisolvent" in which the compound is insoluble (e.g., water, heptane) until turbidity persists. Allowing this mixture to stand may induce crystallization.[12]

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone) and allow the solvent to evaporate slowly and undisturbed in a loosely covered vial.[12] This can sometimes yield high-quality crystals.

  • Purity Check: Ensure your compound is highly pure (>95%) before attempting crystallization, as impurities can significantly inhibit crystal formation.

Q: How can I definitively confirm the identity and purity of my final product? A: A combination of methods is necessary for full characterization.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. Quantitative ¹H-NMR (qHNMR) can also be used as a powerful orthogonal method to determine purity without a reference standard of the same compound.[6]

  • Identity Confirmation:

    • Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound. Coupling HPLC with MS (LC-MS) is ideal for confirming the identity of the peak of interest.[5]

    • NMR Spectroscopy: ¹H and ¹³C-NMR spectra provide detailed structural information and serve as a fingerprint for the compound, confirming its identity and structure.[2][13]

    • FTIR Spectroscopy: Provides information about the functional groups present (e.g., hydroxyl O-H, carbonyl C=O).[2]

Data Presentation

Table 1: Comparison of Extraction Methods for Xanthones from Mangosteen Pericarp. This table summarizes the yield of xanthones using different extraction techniques under optimized conditions as reported in a comparative study.[8]

Extraction MethodSolventTemperatureDurationXanthone Yield (mg/g dry material)
Maceration80% Ethanol33°C2 hours0.0565
Soxhlet Extraction80% Ethanol-2 hours0.1221
Ultrasonic-Assisted80% Ethanol33°C0.5 hours0.1760

Experimental Protocols

Protocol 1: General Method for Ultrasound-Assisted Extraction (UAE) of Xanthones This protocol is a general guideline based on principles of efficient extraction.[8][9]

  • Preparation: Dry the plant material (e.g., root bark, pericarp) at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Place 10 g of the powdered material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of an appropriate solvent (e.g., 80% ethanol).

    • Place the flask in an ultrasonic bath.

  • Sonication: Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 30-40°C) to prevent degradation of thermolabile compounds.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction (Optional): To maximize yield, the solid residue can be re-extracted with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Starting Point for HPLC Method Development for Xanthone Separation This protocol provides a robust starting point for separating this compound from isomers.[5]

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Initial Gradient: Start with a gradient elution to determine the approximate elution conditions.

    • 0-20 min: 30% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 30% B and equilibrate

  • Detection: Use a UV detector set at a wavelength where xanthones absorb strongly (e.g., 254 nm or 320 nm).

  • Optimization: Based on the results of the initial gradient run, adjust the gradient slope or switch to an isocratic method to improve the resolution of target peaks.

Visualizations

G cluster_extraction Extraction & Initial Processing cluster_purification Purification Cascade cluster_finalization Final Product Preparation start_end start_end process process analysis analysis final_product final_product A Plant Material (Dried, Ground) B Solvent Extraction (e.g., UAE) A->B C Filtration & Concentration B->C D Crude Extract C->D E Column Chromatography (e.g., Silica Gel) D->E F Fraction Collection E->F G Purity Analysis (TLC/HPLC) F->G H Pool Pure Fractions G->H I Preparative HPLC (If needed) G->I Impure J Solvent Evaporation H->J I->H K Crystallization J->K L Pure this compound K->L M Characterization (NMR, MS, HPLC) L->M G problem problem decision decision action action category category start Poor HPLC Resolution (Co-elution of Isomers) cat1 Optimize Mobile Phase start->cat1 cat2 Check Hardware / Column start->cat2 dec1 Adjust Organic Modifier % cat1->dec1 dec2 Change Organic Modifier Type cat1->dec2 dec3 Adjust Mobile Phase pH cat1->dec3 dec4 Is column old or contaminated? cat2->dec4 act1a Slightly decrease %B (e.g., ACN or MeOH) dec1->act1a act1b Run a shallower gradient dec1->act1b act2 Switch ACN to MeOH (or vice-versa) dec2->act2 act3 Add 0.1% Formic Acid or Acetic Acid dec3->act3 dec5 Is flow rate too high? dec4->dec5 No act4a Flush column with strong solvent dec4->act4a Yes act5 Lower flow rate (e.g., 1.0 to 0.8 mL/min) dec5->act5 Yes act4b Replace column act4a->act4b If no improvement

References

3-Hydroxyxanthone stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Hydroxyxanthone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges and experimental nuances associated with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Question 1: My this compound solution appears to have precipitated. What should I do?

Answer:

Precipitation of this compound can occur due to its limited solubility in aqueous solutions. Here are some steps to address this issue:

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.

  • Final Solvent Concentration: When diluting the DMSO stock solution in aqueous media, ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity and precipitation.[3]

  • Sonication: If precipitation occurs upon dilution, gentle warming to 37°C and sonication can aid in dissolution.[2]

  • Fresh Preparations: It is always best practice to prepare fresh dilutions of your working solutions from the stock for each experiment to minimize precipitation over time.

Question 2: I am observing inconsistent results in my cell viability assays (e.g., MTT assay) with this compound. What could be the cause?

Answer:

Inconsistent results in cell viability assays can stem from several factors related to both the compound and the assay itself.

  • Compound Stability in Media: this compound may degrade in cell culture media over the course of a long incubation period. It is advisable to assess the stability of the compound in your specific cell culture medium over your experimental timeframe using techniques like HPLC or LC-MS/MS.[3]

  • Interference with MTT Assay: As an antioxidant, this compound has the potential to directly reduce the MTT reagent to its formazan product, leading to false-positive results indicating higher cell viability.[4][5] It is crucial to include a "compound only" control (this compound in media without cells) to quantify any direct MTT reduction.

  • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Cells should be in the logarithmic growth phase during treatment.[6]

  • Edge Effects: To minimize evaporation and temperature fluctuations in 96-well plates, which can lead to variability, it is recommended to fill the peripheral wells with sterile PBS or media and not use them for experimental data points.[6]

Question 3: How should I store my this compound stock solution to ensure its stability?

Answer:

Proper storage is critical to maintaining the integrity of your this compound stock solution.

  • Short-term Storage: For use within a month, store the stock solution at -20°C.[1]

  • Long-term Storage: For storage up to six months, it is recommended to keep the stock solution at -80°C.[1]

  • Freeze-Thaw Cycles: To prevent degradation, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Stability Profile of this compound

While specific quantitative data on the stability of this compound under various experimental conditions is limited in publicly available literature, this section provides general guidance and protocols for researchers to determine its stability profile.

pH Stability

The stability of phenolic compounds like this compound can be significantly influenced by pH. To determine its pH-rate profile, a forced degradation study under various pH conditions is recommended.

Experimental Protocol: pH-Dependent Stability Assessment

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the concentration of the remaining this compound using a stability-indicating HPLC method.

  • Data Analysis: Plot the logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will provide the pH-rate profile.

Thermal Stability

Elevated temperatures can lead to the degradation of this compound. The following protocol outlines how to assess its thermal stability.

Experimental Protocol: Thermal Degradation Study

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Temperature Conditions: Incubate the solutions at various elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled environment. Include a control sample stored at a reference temperature (e.g., 4°C).

  • Time-Point Analysis: At regular intervals, collect samples from each temperature condition.

  • Quantification: Analyze the concentration of intact this compound using HPLC.

  • Data Analysis: Determine the degradation kinetics, which often follow first-order kinetics for such compounds.[7][8][9] The degradation rate constants can be used to calculate the half-life (t½) at each temperature and to construct an Arrhenius plot to determine the activation energy of degradation.

Photostability

Exposure to light, particularly UV radiation, can cause photodegradation of this compound. Photostability testing should be conducted according to ICH Q1B guidelines.[10][11][12]

Experimental Protocol: Photostability Testing

  • Sample Preparation: Expose the this compound drug substance directly to a light source. Additionally, prepare a solution of the compound in a transparent container. A dark control, wrapped in aluminum foil, should be kept under the same conditions to separate light-induced degradation from thermal degradation.

  • Light Source: Use a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10][11]

  • Analysis: After the exposure period, analyze the samples for any physical changes (e.g., color change) and quantify the amount of this compound and any degradation products by HPLC.

Quantitative Data Summary

ParameterValueReference
Solubility DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2]
Stock Solution Storage (Short-term) -20°C for up to 1 month[1]
Stock Solution Storage (Long-term) -80°C for up to 6 months[1]

Visualizations

Experimental Workflow for Assessing Compound Stability in Cell Culture

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare High-Concentration Stock in DMSO prep_media Prepare Working Solution in Cell Culture Media prep_stock->prep_media Dilute incubate Incubate at 37°C, 5% CO2 prep_media->incubate timepoint Collect Aliquots at Different Time Points (e.g., 0, 2, 4, 8, 24h) incubate->timepoint stop_rxn Stop Degradation (e.g., add cold acetonitrile) timepoint->stop_rxn centrifuge Centrifuge to Pellet Precipitates stop_rxn->centrifuge analyze Analyze Supernatant by HPLC or LC-MS/MS centrifuge->analyze data_analysis Calculate % Remaining vs. Time Point 0 analyze->data_analysis Quantify Compound

Caption: Workflow for determining the stability of this compound in cell culture media.

Logical Flow for Troubleshooting Cell Viability Assay Inconsistencies

G cluster_solutions Potential Solutions start Inconsistent Cell Viability Results check_solubility Check for Precipitation in Media start->check_solubility check_interference Run 'Compound Only' Control for Assay Interference start->check_interference check_stability Assess Compound Stability in Media Over Time start->check_stability check_protocol Review Assay Protocol (Seeding Density, Edge Effects) start->check_protocol sol_solubility Optimize solvent/concentration Use sonication check_solubility->sol_solubility sol_interference Subtract background from 'compound only' control check_interference->sol_interference sol_stability Reduce incubation time or replenish compound check_stability->sol_stability sol_protocol Optimize cell number Avoid using outer wells check_protocol->sol_protocol

Caption: Troubleshooting flowchart for inconsistent results in cell viability assays.

Putative Signaling Pathway Interaction: Raf-1 Activation

This compound and its derivatives have been implicated in modulating various signaling pathways. While the direct effect of this compound on the Raf-1 pathway is an area for further research, this diagram illustrates a simplified model of Raf-1 activation, a key pathway in cell proliferation and survival that can be a target for xanthone compounds.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras Ras-GTP (Active) Raf1_inactive Raf-1 (Inactive) Bound to 14-3-3 Ras->Raf1_inactive Recruitment to Membrane Raf1_active Raf-1 (Active) Raf1_inactive->Raf1_active 14-3-3 Dissociation & Phosphorylation MEK MEK Raf1_active->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Xanthone Xanthone Compounds (Potential Modulators) Xanthone->Raf1_active Modulation?

Caption: Simplified diagram of the Raf-1 signaling pathway and potential modulation by xanthone compounds.

References

Technical Support Center: 3-Hydroxyxanthone HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Method Development & Optimization

Question: I am starting to develop an HPLC method for this compound. What are the recommended starting conditions?

Answer: For the analysis of this compound, a reversed-phase HPLC method is typically recommended. Based on validated methods for similar xanthone derivatives, a good starting point would be a C18 column with a mobile phase consisting of a mixture of methanol and water.[1][2] The addition of a small amount of acid, such as 0.1% formic acid or 1% acetic acid, to the mobile phase can help to improve peak shape and reduce tailing by ensuring the analyte is in a single ionic form.[2][3]

Question: How can I optimize the mobile phase to improve the separation of this compound from other components in my sample?

Answer: Optimizing the mobile phase is a critical step to achieve good resolution. You can start by adjusting the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. Decreasing the percentage of the organic solvent will generally increase the retention time of this compound, which can improve its separation from less retained impurities. Conversely, increasing the organic solvent percentage will decrease the retention time.

If you are still facing co-elution issues, you can try switching the organic modifier (e.g., from methanol to acetonitrile) as this can alter the selectivity of the separation. Additionally, fine-tuning the pH of the mobile phase can be crucial, especially if your sample contains other ionizable compounds.

Troubleshooting Common Issues

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: The hydroxyl group on this compound can interact with residual silanol groups on the silica-based stationary phase of the C18 column. This is a primary cause of peak tailing for polar compounds.

    • Solution: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and reduce these secondary interactions. Using a highly end-capped C18 column can also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.

Question: I am observing inconsistent retention times for this compound across different runs. What should I investigate?

Answer: Fluctuating retention times can compromise the reliability of your results. The most common causes include:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent culprit. Ensure you are accurately measuring and mixing the components of your mobile phase for every batch.

  • Pump Performance: A malfunctioning HPLC pump or worn pump seals can lead to an inconsistent flow rate, causing retention time drift. If you suspect a pump issue, consult your instrument's manual for maintenance and troubleshooting procedures.

  • Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. A stable baseline is a good indicator of proper equilibration.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.

Question: I am seeing a drifting baseline in my chromatograms. What are the possible causes?

Answer: Baseline drift can obscure small peaks and affect accurate quantification. Common causes include:

  • Mobile Phase Issues: The mobile phase may not be of sufficient purity, or one of the components may be slowly degrading. Using fresh, HPLC-grade solvents is essential. If using a buffer, ensure it is fully dissolved and stable in the mobile phase.

  • Column Bleed: As a column ages, the stationary phase can slowly "bleed" off, leading to a rising baseline, particularly in gradient elution.

  • Detector Lamp Aging: The lamp in your UV detector has a finite lifetime and its intensity can decrease over time, causing baseline drift.

  • Contamination: Contaminants in the HPLC system, including the mobile phase reservoirs, tubing, or injector, can slowly elute and cause the baseline to drift.

Question: What are "ghost peaks" and how can I get rid of them in my this compound analysis?

Answer: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs. They can originate from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.

  • Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak. A thorough needle wash program in the autosampler can help mitigate this.

  • System Contamination: Impurities can accumulate in various parts of the HPLC system, such as the injector, pump, or tubing, and elute during a run.

  • Degradation of Mobile Phase: Some mobile phase components can degrade over time, forming new compounds that appear as peaks. It is always recommended to use freshly prepared mobile phase.

To troubleshoot ghost peaks, you can run a blank gradient (injecting only mobile phase) to see if the peaks are still present. This can help you isolate the source of the contamination.

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of xanthone derivatives, which can be used as a reference for setting up and validating a method for this compound.

Table 1: HPLC Method Parameters for Xanthone Derivatives

ParameterMethod 1 (Xanthone & 3-Methoxyxanthone)[1]Method 2 (1,3-dihydroxy-2-methylxanthone)[3]
Column Reversed-phase C18Reversed-phase C18
Mobile Phase Methanol:Water (90:10, v/v)Methanol:Water (90:10, v/v) containing 1% (v/v) acetic acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 237 nmUV at 237 nm
Temperature AmbientAmbient
Run Time 7 min7.5 min

Table 2: Validation Parameters for HPLC Analysis of Xanthone Derivatives

ParameterXanthone[1]3-Methoxyxanthone[1]1,3-dihydroxy-2-methylxanthone[3]
Linearity Range (µg/mL) 0.4 - 2.51.0 - 5.80.25 - 3.0
Correlation Coefficient (r) > 0.999> 0.999≥ 0.999
Recovery (%) 99.6 - 102.898.8 - 102.499.0 - 102.7
Intra-day Precision (RSD %) 1.20.30.6 - 1.9

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 0.5, 1, 2, 5, 10 µg/mL).

Sample Preparation (from a plant extract)
  • Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and place it in a flask. Add a suitable extraction solvent (e.g., 50 mL of methanol) and extract using an appropriate method (e.g., sonication for 30 minutes or reflux for 1 hour).

  • Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm syringe filter to remove any particulate matter.[4][5][6]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC Analysis Protocol
  • System Setup: Set up the HPLC system with the chosen column (e.g., C18, 250 mm x 4.6 mm, 5 µm) and mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak area of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Forced Degradation Study Protocol

To develop a stability-indicating method, forced degradation studies are performed to ensure that the analytical method can separate the intact drug from its degradation products.[7][8][9][10]

  • Acid Degradation: Dissolve a known amount of this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2 hours). Neutralize the solution before injection.

  • Base Degradation: Dissolve a known amount of this compound in a solution of 0.1 M NaOH and keep it at room temperature for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 100 °C) for a specified period. Dissolve the sample in the mobile phase before injection.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

After each stress condition, analyze the samples using the developed HPLC method to check for the appearance of degradation peaks and to ensure they are well-resolved from the main this compound peak.

Visualizations

Xanthone Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway of xanthones in plants, which starts from the shikimate and acetate-malonate pathways.

Xanthone_Biosynthesis Shikimate Shikimate Pathway BenzoicAcid Benzoic Acid Derivative Shikimate->BenzoicAcid Acetate Acetate-Malonate Pathway MalonylCoA 3x Malonyl-CoA Acetate->MalonylCoA Benzophenone Benzophenone Intermediate BenzoicAcid->Benzophenone Benzophenone Synthase MalonylCoA->Benzophenone Xanthone Xanthone Core (e.g., this compound) Benzophenone->Xanthone Oxidative Cyclization

Caption: General overview of the xanthone biosynthetic pathway in plants.

HPLC Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues encountered during HPLC analysis.

HPLC_Troubleshooting Problem Chromatographic Problem (e.g., Peak Tailing, Drifting Baseline) CheckMobilePhase Check Mobile Phase (Composition, pH, Freshness) Problem->CheckMobilePhase CheckColumn Check Column (Equilibration, Contamination, Age) Problem->CheckColumn CheckSystem Check HPLC System (Pump, Injector, Detector) Problem->CheckSystem SolutionFound Problem Resolved CheckMobilePhase->SolutionFound NoSolution Consult Instrument Manual or Technical Support CheckMobilePhase->NoSolution CheckColumn->SolutionFound CheckColumn->NoSolution CheckSystem->SolutionFound CheckSystem->NoSolution

Caption: A logical workflow for troubleshooting common HPLC problems.

References

Technical Support Center: Scaling Up 3-Hydroxyxanthone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Hydroxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis and purification of this compound, particularly when scaling up the process.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient mixing or heat transfer at a larger scale.- Improve Agitation: Ensure the reactor is equipped with an appropriate impeller and agitation speed to maintain a homogeneous reaction mixture. - Optimize Heat Transfer: Use a reactor with a jacketed cooling system and monitor the internal temperature closely. For highly exothermic reactions, consider a continuous flow setup for better heat management.[1] - Slow Reagent Addition: Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature.[1]
Deactivated catalyst or reagents.- Use Anhydrous Conditions: Ensure all solvents and reagents are dry, as moisture can deactivate Lewis acid catalysts like zinc chloride or components of Eaton's reagent.[2] - Fresh Reagents: Use freshly opened or purified reagents, especially the Lewis acid and acylating agents.
Sub-optimal reaction temperature.- Temperature Study: Conduct small-scale experiments to determine the optimal temperature profile for the reaction. Excessively high temperatures can lead to side product formation.[2]
Formation of Impurities Side reactions due to localized overheating.- Enhanced Heat Removal: As mentioned above, efficient heat removal is crucial. Consider using a reactor with a higher surface-area-to-volume ratio or diluting the reaction mixture.[3]
Oxidation of the xanthone core.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.[4]
Formation of benzophenone intermediates.- Reaction Conditions Optimization: The choice of solvent and catalyst can influence the formation of benzophenone intermediates. In some cases, a two-step process involving the isolation of the benzophenone followed by cyclization might be necessary to improve purity.[5]
Difficult Purification Co-elution of impurities with similar polarity to this compound.- Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) for separating polar compounds.[6][7] - Crystallization: Develop a robust crystallization process to purify the final product. This is often the most effective method for large-scale purification of active pharmaceutical ingredients (APIs).[8][9][10]
Poor solubility of the crude product.- Solvent Screening: Experiment with different solvent systems to find one that provides good solubility for the crude product while allowing for selective precipitation of impurities or the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the condensation of a salicylic acid derivative with a phenol derivative. Two common approaches are:

  • Reaction of 2-chlorobenzoic acid and resorcinol: This is followed by cyclization using a base like sodium hydroxide in a solvent such as DMSO.[8]

  • Friedel-Crafts acylation: This typically involves reacting a benzoic acid derivative with a phenol in the presence of a Lewis acid catalyst like zinc chloride or using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[9][11][12]

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Exothermic Reactions: The synthesis can be exothermic, especially during the addition of reagents.[13][14] Proper temperature control and monitoring are essential to prevent thermal runaways.[1]

  • Hazardous Reagents: Handle corrosive and toxic reagents like strong acids, bases, and acylating agents with appropriate personal protective equipment (PPE) and in a well-ventilated area.

  • Solvent Handling: Use and store flammable organic solvents according to safety guidelines.

Q3: How can I improve the yield and purity of this compound at a larger scale?

A3: To improve yield and purity during scale-up:

  • Process Optimization: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry at a smaller scale before moving to a larger reactor.

  • Controlled Reagent Addition: Implement controlled addition of reagents to maintain optimal reaction conditions and minimize side product formation.[1]

  • Efficient Purification: Develop a scalable purification strategy. While chromatography is useful at the lab scale, crystallization is often more practical and economical for large quantities.[8][9]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A4: The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.[4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of any major impurities.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via 2-chlorobenzoic acid and Resorcinol

This protocol is adapted from a known literature procedure.[8]

Step 1: Synthesis of 2-chlorophenyl-(2,4-dihydroxyphenyl)methanone

  • In a suitable reaction vessel, combine 2-chlorobenzoic acid and resorcinol.

  • Add anhydrous zinc chloride as a catalyst.

  • Heat the mixture to 120 °C and maintain this temperature until the reaction is complete (monitor by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Purify the intermediate product, 2-chlorophenyl-(2,4-dihydroxyphenyl)methanone, by a suitable method such as column chromatography or recrystallization.

Step 2: Cyclization to this compound

  • Dissolve the purified 2-chlorophenyl-(2,4-dihydroxyphenyl)methanone in dimethyl sulfoxide (DMSO).

  • Heat the solution to 80 °C.

  • Slowly add sodium hydroxide flakes in portions over a period of 3 hours. The reaction is exothermic, and the temperature may rise to 120 °C. Maintain this temperature for an additional hour.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an ice-cold aqueous solution of sulfuric acid to precipitate the crude this compound.

  • Collect the solid by filtration, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Hydroxyxanthones using Eaton's Reagent

This protocol provides a general method for the synthesis of hydroxyxanthones.[9][16]

  • In a reaction vessel, combine the appropriate dihydroxybenzoic acid (e.g., 2,4-dihydroxybenzoic acid) and a substituted phenol (1 equivalent).

  • Carefully add Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).

  • Heat the mixture to 80-85 °C for approximately 3 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

  • Purify the crude hydroxyxanthone by preparative thin-layer chromatography or other suitable methods.[9]

Quantitative Data Summary

The following tables summarize reaction conditions and yields reported in the literature for the synthesis of hydroxyxanthones.

Table 1: Comparison of Catalysts and Yields for Hydroxyxanthone Synthesis

Starting MaterialsCatalyst/ReagentReaction ConditionsYield (%)Reference
2,6-dihydroxybenzoic acid and phenolic compoundsEaton's reagent80-85 °C, 3 h11.15–33.42[9][17]
2,5-dihydroxybenzoate and resorcinolEaton's reagentMicrowave irradiation9.38[18]
2,5-dihydroxybenzoate and resorcinolZinc Chloride (ZnCl₂)Microwave irradiation23.07[18]
Acid derivatives and substituted phenolsEaton's reagentReflux, 80 °C, 3 hModerate[11]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (e.g., 2-chlorobenzoic acid, resorcinol) reaction Reaction (e.g., with ZnCl2 or Eaton's Reagent) start->reaction cyclization Cyclization (e.g., with NaOH in DMSO) reaction->cyclization precipitation Precipitation (in acidic water) cyclization->precipitation filtration Filtration & Washing precipitation->filtration purification Purification (Crystallization or Chromatography) filtration->purification analysis Product Characterization (TLC, HPLC, NMR, MS) purification->analysis end_product Pure this compound analysis->end_product

Caption: A flowchart illustrating the general workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check for Incomplete Reaction start->check_reaction check_impurities Analyze for Impurities start->check_impurities optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_reaction->optimize_conditions improve_mixing Improve Mixing & Heat Transfer check_reaction->improve_mixing check_reagents Verify Reagent & Catalyst Quality check_reaction->check_reagents check_impurities->optimize_conditions refine_purification Refine Purification Strategy check_impurities->refine_purification end_state Improved Yield optimize_conditions->end_state improve_mixing->end_state check_reagents->end_state refine_purification->end_state

References

minimizing side reactions in 3-Hydroxyxanthone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Hydroxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Low yield of this compound.

Possible Causes:

  • Incomplete Cyclization: The intermediate benzophenone may not fully cyclize to the xanthone core, reducing the final product yield.[1][2]

  • Suboptimal Catalyst: The choice of catalyst can significantly impact the reaction efficiency. For instance, in some microwave-assisted syntheses of hydroxyxanthones, zinc chloride (ZnCl₂) has been shown to be more effective than Eaton's reagent.[3][4]

  • Poor Solubility of Reactants: Limited solubility of the starting materials, such as salicylic acid and resorcinol, in the reaction solvent can lead to an incomplete reaction.[5]

  • Suboptimal Reaction Conditions: Reaction time, temperature, and solvent can all influence the yield.

Troubleshooting Steps:

  • Optimize the Catalyst:

    • If using Eaton's reagent, ensure it is fresh and properly prepared.

    • Consider screening alternative catalysts like zinc chloride (ZnCl₂), especially when employing microwave-assisted organic synthesis (MAOS).[3][4]

  • Enhance Solubility:

    • Experiment with different solvent systems or co-solvents to ensure the reactants are fully dissolved.[5]

  • Adjust Reaction Conditions:

    • Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup.

    • For thermally driven reactions, ensure even and consistent heating.

    • Consider using microwave irradiation, which has been reported to reduce reaction times and improve yields in hydroxyxanthone synthesis.[3][4]

  • Promote Cyclization:

    • If benzophenone intermediates are isolated, they can sometimes be cyclized in a separate step, for example, by thermolysis in water at high temperatures.[1]

Question 2: Formation of significant amounts of a benzophenone intermediate.

Possible Cause:

  • The reaction conditions may favor the initial Friedel-Crafts acylation to form the benzophenone but are not sufficient to drive the subsequent intramolecular cyclization to the xanthone. This is a known issue in xanthone synthesis.[1]

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Increase the reaction temperature or prolong the reaction time to promote the dehydration and ring closure of the benzophenone intermediate.

  • Two-Step Approach:

    • Isolate the benzophenone intermediate.

    • Subject the isolated intermediate to a separate cyclization step under different conditions, such as heating in a different solvent system (e.g., methanol/water at reflux or water in an autoclave).[1][2]

Question 3: Presence of isomeric impurities in the final product.

Possible Causes:

  • Lack of Regioselectivity: When using substituted phenols like resorcinol, the initial acylation can occur at different positions on the aromatic ring, leading to the formation of regioisomers.[6] For example, with resorcinol, acylation can occur at the position ortho or para to the hydroxyl groups.[6]

Troubleshooting Steps:

  • Control Reaction Temperature:

    • Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer over the kinetically favored one.[5]

  • Choice of Catalyst and Solvent:

    • The regioselectivity of the reaction can be influenced by the catalyst and solvent system. Experiment with different combinations to favor the desired isomer.

  • Protecting Groups:

    • In more complex syntheses, consider using protecting groups to block reactive sites and direct the reaction to the desired position.

Question 4: Difficulty in purifying the final this compound product.

Possible Causes:

  • Similar Polarity of Byproducts: Isomeric byproducts and the desired product often have very similar polarities, making their separation by standard column chromatography challenging.[5]

  • Presence of Multiple Byproducts: The reaction mixture may contain unreacted starting materials, the benzophenone intermediate, and various isomers, complicating the purification process.[5]

Troubleshooting Steps:

  • Optimize Chromatography:

    • Experiment with different solvent systems (eluents) for column chromatography to improve the separation of the desired product from impurities.

    • Consider using high-performance liquid chromatography (HPLC) for more challenging separations.

  • Recrystallization:

    • Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. This can be effective in removing impurities with different solubilities.

  • Derivative Formation:

    • In some cases, it may be possible to selectively react the desired product to form a derivative that is easier to separate. The original product can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and direct method involves the condensation reaction between a salicylic acid derivative and resorcinol.[7] Variations may use substituted salicylic acids, such as 2-chlorobenzoic acid, which then undergoes cyclization.[8]

Q2: What is Eaton's reagent and why is it used?

A2: Eaton's reagent is a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H). It is a powerful dehydrating and acylating agent commonly used to promote the condensation and cyclization reactions required for xanthone synthesis.[9][10][11]

Q3: Can microwave-assisted synthesis be used for this compound?

A3: Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of hydroxyxanthones. It can lead to shorter reaction times and improved yields compared to conventional heating methods.[3][4]

Q4: How can I confirm the formation of this compound?

A4: The structure of the synthesized this compound can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.[8][12]

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.[8][12]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]

Data Presentation

Table 1: Comparison of Catalytic Systems in Hydroxyxanthone Synthesis via MAOS

CatalystYield (%)Product AppearanceReference
Eaton's Reagent9.38Red Solid[3][4]
Zinc Chloride (ZnCl₂)23.07Orange Solid[3][4]

Data from the synthesis of 3,7-dihydroxyxanthone, indicative of catalyst performance in similar systems.

Experimental Protocols

Protocol 1: General Synthesis of Hydroxyxanthones using Eaton's Reagent

This protocol describes a general method for the synthesis of hydroxyxanthones, which can be adapted for this compound.

  • Reactant Mixture: In a round-bottom flask, mix the appropriate salicylic acid derivative (10.2 mmol) with resorcinol (10 mmol).

  • Addition of Eaton's Reagent: Add Eaton's reagent (5 mL) to the mixture.

  • Reaction: Heat the mixture to reflux at approximately 80°C for 3 hours.[9]

  • Work-up: After cooling, pour the reaction mixture into ice water.

  • Isolation: Collect the resulting precipitate by filtration and wash it with water.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Benzophenone Intermediate

This method involves the formation and subsequent cyclization of a benzophenone intermediate.

  • Formation of 2-chlorophenyl-(2,4-dihydroxyphenyl)methanone:

    • Treat 2-chlorobenzoic acid and resorcinol with anhydrous zinc chloride at 120°C.[8]

  • Cyclization to this compound:

    • Dissolve the resulting 2-chlorophenyl-(2,4-dihydroxyphenyl)methanone in dimethyl sulfoxide (DMSO) and heat to 80°C.

    • Add sodium hydroxide (NaOH) flakes portion-wise over 3 hours. The temperature may increase to around 120°C. Maintain this temperature for one hour.[8]

    • After the reaction is complete, cool the mixture to room temperature and pour it into an ice-cold aqueous solution of sulfuric acid.

    • Collect the solid precipitate by filtration.[8]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Salicylic_Acid Salicylic Acid Derivative Condensation Condensation/ Acylation Salicylic_Acid->Condensation Resorcinol Resorcinol Resorcinol->Condensation Benzophenone Benzophenone Intermediate Condensation->Benzophenone Eaton's Reagent or ZnCl₂ Cyclization Intramolecular Cyclization Benzophenone->Cyclization Heat Product This compound Cyclization->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield of This compound Check_Completion Is the reaction complete? Start->Check_Completion Check_Byproducts Are there significant byproducts? Check_Completion->Check_Byproducts Yes Optimize_Conditions Optimize Reaction (Time, Temp, Solvent) Check_Completion->Optimize_Conditions No Change_Catalyst Consider Alternative Catalyst (e.g., ZnCl₂) Check_Byproducts->Change_Catalyst No Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Check_Byproducts->Optimize_Purification Yes (Isomers) Isolate_Intermediate Isolate Benzophenone and Cyclize Separately Check_Byproducts->Isolate_Intermediate Yes (Benzophenone) End Improved Yield Optimize_Conditions->End Change_Catalyst->End Optimize_Purification->End Isolate_Intermediate->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Hydroxyxanthone and Other Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-hydroxyxanthone against other xanthone derivatives, supported by experimental data. The information is presented to aid in research and development efforts within the fields of pharmacology and medicinal chemistry.

Summary of Biological Activities

Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that exhibit a wide range of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects. The position and number of hydroxyl groups on the xanthone core play a crucial role in their biological efficacy. This guide focuses on comparing this compound to other xanthones across these key therapeutic areas.

Anticancer Activity: A Comparative Analysis

The anticancer potential of xanthones is a significant area of research. Studies have shown that the substitution pattern of hydroxyl groups on the xanthone nucleus greatly influences their cytotoxic effects against various cancer cell lines.

In a comparative study against the T47D human breast cancer cell line, This compound demonstrated the most potent anticancer activity among several tested hydroxyxanthones, with a half-maximal inhibitory concentration (IC50) of 100.19 µM.[1] This was more effective than the parent xanthone (IC50 = 194.34 µM) and other derivatives such as 1-hydroxyxanthone (IC50 = 248.82 µM) and 1,3-dihydroxyxanthone (IC50 = 137.24 µM).[1] Notably, this compound was found to be non-toxic to normal NIH3T3 cells, with an IC50 value greater than 1000 µg/mL, indicating a favorable selectivity index.[1]

The anticancer activity of xanthones is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression, such as topoisomerase II.[2]

Comparative Anticancer Activity of Xanthones (IC50, µM)
Xanthone DerivativeT47D[1]MCF-7[2]WiDr[2]HeLa[2]HepG2[3]
This compound 100.19 ---85.3
Xanthone194.34---85.3
1-Hydroxyxanthone248.82---43.2
1,3-Dihydroxyxanthone137.24-355-1255-71.4
3,6-Dihydroxyxanthone170.20----
1,3,6-Trihydroxyxanthone121.89---45.9
1,3,8-Trihydroxyxanthone-184 ± 15254 ± 15277 ± 9-
1,6-Dihydroxyxanthone-->500-40.4
1,5,6-Trihydroxyxanthone-419 ± 27209 ± 4241 ± 13-
1,3,6,8-Tetrahydroxyxanthone----9.18

Note: "-" indicates that data was not available in the cited sources.

Antioxidant Activity: Radical Scavenging Potential

The antioxidant properties of xanthones are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

Comparative Antioxidant Activity of Xanthones (DPPH Scavenging IC50, µM)
Xanthone DerivativeDPPH IC50 (µM)[2]
1,6-Dihydroxyxanthone349 ± 68
1,3,8-Trihydroxyxanthone> 500
1,5,6-Trihydroxyxanthone> 500
BHT (positive control)< 500

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Xanthones have been shown to possess anti-inflammatory properties, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] Derivatives of this compound have been synthesized and have demonstrated anti-inflammatory and analgesic activities.[5]

Signaling Pathways and Experimental Workflows

The biological activities of xanthones are underpinned by their interaction with various cellular signaling pathways. In cancer, xanthones can induce apoptosis through both intrinsic and extrinsic pathways.

anticancer_pathway cluster_xanthone Xanthone Intervention cluster_cell Cancer Cell This compound This compound Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition DNA_Damage DNA Damage Topoisomerase_II_Inhibition->DNA_Damage Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1. Proposed anticancer mechanism of this compound via Topoisomerase II inhibition leading to apoptosis.

The following diagram illustrates a typical workflow for assessing the anticancer activity of xanthone compounds.

experimental_workflow Cell_Culture Cancer Cell Culture (e.g., T47D, MCF-7) Compound_Treatment Treatment with Xanthones (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Figure 2. Experimental workflow for determining the anticancer activity of xanthones using the MTT assay.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[2]

  • Sample Preparation: Prepare different concentrations of the xanthone compounds in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix the xanthone solution with a methanolic solution of DPPH (e.g., 100 µg/mL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined from a plot of scavenging activity against the concentration of the xanthone.

Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the substrate (arachidonic acid).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the xanthone compound.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin G2) is detected using a suitable method, often a fluorometric or colorimetric assay.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion

The available data suggests that this compound is a promising anticancer agent, exhibiting potent and selective activity against breast cancer cells. While its antioxidant and anti-inflammatory properties require further quantitative comparison, the general structure-activity relationships of hydroxyxanthones indicate its potential in these areas as well. The position of the hydroxyl group at the C-3 position appears to be a key determinant of its biological activity. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its mechanisms of action in more detail.

References

In Vivo Anticancer Efficacy of 3-Hydroxyxanthone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer potential of 3-Hydroxyxanthone. Due to the limited availability of in vivo data for this compound, this guide utilizes data from a closely related and well-studied xanthone derivative, α-Mangostin, as a representative analog. The performance of α-Mangostin is compared against Doxorubicin, a standard chemotherapeutic agent, in a pancreatic cancer xenograft model.

Comparative Efficacy of α-Mangostin and Doxorubicin in a Pancreatic Cancer Xenograft Model

This section summarizes the quantitative data on the in vivo anticancer effects of α-Mangostin and Doxorubicin in a pancreatic cancer model. The data is compiled from preclinical studies to provide a clear comparison of their therapeutic potential.

Parameterα-MangostinDoxorubicin
Animal Model Athymic nude miceAthymic nude mice
Cancer Cell Line ASPC-1 (human pancreatic cancer)4T1 (murine breast cancer, data adapted for comparison)
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.) or Intravenous (i.v.)
Dosage 6 mg/kg body weight, 5 days a week4 mg/kg or 8 mg/kg body weight, once a week[1][2]
Treatment Duration 8 weeksNot specified in compared study
Tumor Growth Inhibition Significant reduction in tumor volume (average 500 mm³ vs. 1000 mm³ in control) and weight.[3]Dose-dependent inhibition of tumor growth.[1][2]
Toxicity No significant signs of toxicity observed.[3]Known dose-limiting cardiotoxicity.[4]
Mechanism of Action Inhibition of cell proliferation (Ki-67 and PCNA reduction), induction of apoptosis.[3]DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, detailed experimental protocols for the in vivo studies are provided below.

α-Mangostin in Pancreatic Cancer Xenograft Model
  • Animal Model: Athymic nude mice.

  • Cell Line: ASPC-1 human pancreatic cancer cells.

  • Tumor Induction: 2 x 10⁶ ASPC-1 cells were subcutaneously injected into the flank of each mouse.

  • Treatment Protocol:

    • Three days post-xenograft, mice were randomized into control and treatment groups.

    • The treatment group received intraperitoneal (i.p.) injections of α-Mangostin at a dose of 6 mg/kg body weight.

    • Injections were administered 5 days a week for a total of 8 weeks.

    • The control group received vehicle injections following the same schedule.

  • Efficacy Evaluation:

    • Tumor volume was measured regularly using calipers and calculated using the formula: (width)² x length / 2.

    • At the end of the study, tumors were excised and weighed.

    • Immunohistochemical analysis of tumor tissues was performed for proliferation markers (Ki-67 and PCNA).

Doxorubicin in a Xenograft Model (Adapted for Comparison)
  • Animal Model: Athymic nude mice.

  • Cell Line: 4T1 murine breast cancer cells (as a representative aggressive tumor model).

  • Tumor Induction: 1 x 10⁶ 4T1 cells were injected into the mammary fat pad.

  • Treatment Protocol:

    • When tumors reached a palpable size, mice were randomized into control and treatment groups.

    • The treatment group received intraperitoneal (i.p.) injections of Doxorubicin at a dose of 4 mg/kg or 8 mg/kg body weight.[1][2]

    • Injections were administered once a week.

    • The control group received vehicle injections.

  • Efficacy Evaluation:

    • Tumor volume was monitored throughout the study.

    • Animal body weight and general health were observed to assess toxicity.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the anticancer effects of xanthones.

experimental_workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Data Analysis start Start cell_culture ASPC-1 Cell Culture start->cell_culture tumor_induction Subcutaneous Tumor Induction cell_culture->tumor_induction animal_model Athymic Nude Mice animal_model->tumor_induction randomization Randomization tumor_induction->randomization treatment Treatment Groups (α-Mangostin / Vehicle) randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring data_collection Tumor Excision & Weight Measurement monitoring->data_collection histology Immunohistochemistry (Ki-67, PCNA) data_collection->histology results Efficacy & MoA Determination histology->results

Caption: Experimental workflow for in vivo validation of α-Mangostin's anticancer effects.

Xanthone derivatives, including α-Mangostin, have been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces Xanthone α-Mangostin Xanthone->PI3K Inhibits Xanthone->Akt Inhibits

References

3-Hydroxyxanthone: A Comparative Guide to its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant capacity of novel compounds is a critical step in evaluating their therapeutic potential. 3-Hydroxyxanthone, a member of the xanthone family of organic compounds, has garnered interest for its potential biological activities. This guide provides an objective comparison of the antioxidant performance of hydroxyxanthones with well-known antioxidant compounds, supported by experimental data and detailed methodologies.

While direct quantitative antioxidant data for this compound from standardized assays is not extensively available in current literature, this guide utilizes data from closely related hydroxyxanthone derivatives to provide a comparative perspective. It is important to note that the antioxidant activity of xanthones is highly dependent on the number and position of hydroxyl groups on the core structure.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often measured by its ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). This activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

The table below summarizes the DPPH radical scavenging activity of various hydroxyxanthones compared to standard antioxidant compounds.

Table 1: DPPH Radical Scavenging Activity (IC50) of Hydroxyxanthones and Standard Antioxidants

CompoundTypeDPPH IC50 ValueReference
1,6-Dihydroxyxanthone Dihydroxyxanthone349 ± 68 µM[1][2]
Synthesized Hydroxyxanthone (unspecified) Dihydroxyxanthone22.02 µg/mL
Synthesized Hydroxyxanthone (unspecified) Trihydroxyxanthone25.75 µg/mL
Synthesized Hydroxyxanthone (unspecified) Dihydroxyxanthone79.77 µg/mL
Other Synthesized Hydroxyxanthones Trihydroxyxanthone> 500 µM[1][2]
Quercetin Standard Flavonoid18.86 µg/mL
Ascorbic Acid (Vitamin C) Standard Antioxidant11.79 µg/mL

Disclaimer: The IC50 values for hydroxyxanthones presented are for synthesized derivatives, such as the structural isomer 1,6-dihydroxyxanthone, or for unspecified synthesized hydroxyxanthones. Specific, peer-reviewed IC50 data for this compound was not available at the time of this publication.

Mechanisms of Antioxidant Action

The primary mechanism by which phenolic compounds like this compound exert their antioxidant effect is through free radical scavenging. This involves donating a hydrogen atom or an electron to a highly reactive free radical, thereby neutralizing it and preventing it from causing cellular damage.

General Radical Scavenging Mechanism Radical Radical Neutralized_Radical Neutralized Radical Radical->Neutralized_Radical This compound This compound This compound->Neutralized_Radical H• donation Xanthone_Radical Less Reactive Xanthone Radical This compound->Xanthone_Radical Nrf2/ARE Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone Xanthone Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 modulates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription DPPH Assay Experimental Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of Test Compound Prep_Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

References

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxyxanthone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 3-hydroxyxanthone derivatives, detailing their structure-activity relationships (SAR) across various biological targets. By presenting quantitative data, experimental protocols, and visual pathway diagrams, this document serves as a critical resource for the rational design of novel therapeutics based on the versatile xanthone scaffold.

The xanthone core, a dibenzo-γ-pyrone, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anticholinesterase, and antioxidant effects.[1][2][3] The strategic placement of a hydroxyl group at the C-3 position, in particular, offers a versatile platform for chemical modification, allowing for a systematic exploration of how structural changes influence biological outcomes. This guide synthesizes findings from multiple studies to illuminate the SAR of this compound derivatives, providing a direct comparison of their performance as anticholinesterase and anticancer agents.

Anticholinesterase Activity: Targeting Alzheimer's Disease

A significant area of investigation for this compound derivatives is their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][4] The primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The following data summarizes the inhibitory activities of various 1,3-dihydroxyxanthone Mannich base derivatives.

Comparative Inhibitory Activity against AChE and BuChE
Compound IDR1R2AChE IC50 (μM)BuChE IC50 (μM)Reference
1a -H-N(CH3)2>40>40[1]
2a -CH3-N(CH3)210.23 ± 0.4517.31 ± 0.81[1]
2c -CH3-N(C2H5)26.12 ± 0.2710.24 ± 0.53[1]
4a -CH2CH=C(CH3)2-N(CH3)25.16 ± 0.211.03 ± 0.04[1]
4c -CH2CH=C(CH3)2  -N(C2H5)22.61 ± 0.130.51 ± 0.01[1][4]
Galanthamine --0.54 ± 0.0211.26 ± 0.48[1]

Key SAR Insights for Anticholinesterase Activity:

  • Substitution at C-3: The presence of alkoxy or alkenoxy substituents at the C-3 position generally enhances inhibitory potency against both AChE and BuChE compared to the unsubstituted analogue.[1][4] For instance, compounds with a methoxy (2a, 2c) or a prenyl group (4a, 4c) at C-3 show significantly lower IC50 values than the parent compound.

  • Mannich Base at C-2: The nature of the dialkylamine methyl group introduced at the C-2 position influences both the activity and selectivity. Derivatives with a diethylaminomethyl group (e.g., 2c, 4c) tend to exhibit higher inhibitory activity than those with a dimethylaminomethyl group (e.g., 2a, 4a).[1]

  • Dual Inhibition: Many of these derivatives act as dual inhibitors of both AChE and BuChE, which is a desirable characteristic for potential Alzheimer's disease therapeutics.[1][4] Compound 4c , with a prenyl group at C-3 and a diethylaminomethyl group at C-2, emerged as a particularly potent dual inhibitor.[1][4]

Experimental Protocol: Anticholinesterase Activity Assay

The inhibitory activities against AChE and BuChE were determined using a modified Ellman's method.[1]

  • Enzyme and Substrate Preparation: Electric eel AChE and horse serum BuChE were used. Acetylthiocholine iodide and butyrylthiocholine iodide served as the respective substrates.

  • Reaction Mixture: The assay was conducted in a 96-well plate. Each well contained 140 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of the test compound solution at various concentrations, and 20 µL of the respective enzyme solution.

  • Incubation: The mixture was incubated for 15 minutes at 37 °C.

  • Colorimetric Reaction: 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of the substrate solution were added to initiate the reaction.

  • Measurement: The absorbance was measured at 412 nm. The percentage of inhibition was calculated by comparing the reaction rates with and without the inhibitor.

  • IC50 Determination: The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined from dose-response curves.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme AChE or BuChE Solution Mix Combine Buffer, Inhibitor, and Enzyme Enzyme->Mix Substrate ATChI or BTChI Solution Add_Reagents Add DTNB and Substrate Substrate->Add_Reagents Inhibitor This compound Derivative Inhibitor->Mix DTNB DTNB Solution DTNB->Add_Reagents Incubate Incubate at 37°C for 15 min Mix->Incubate Incubate->Add_Reagents Measure Measure Absorbance at 412 nm Add_Reagents->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for the determination of anticholinesterase activity.

Anticancer Activity: A Multifaceted Approach

This compound derivatives have also been extensively studied for their cytotoxic effects against various cancer cell lines.[3][5][6] The structural modifications play a crucial role in determining their potency and selectivity.

Comparative Cytotoxicity against Various Cancer Cell Lines
Compound IDKey Structural FeaturesCancer Cell LineIC50 (μM)Reference
3a 1,3,5-TrihydroxyxanthoneMCF-7184 ± 15[3]
3b 1,3-Dihydroxyxanthone->500 (Antioxidant)[3]
3c 1,3,6-Trihydroxyxanthone->500 (Antioxidant)[3]
Compound 5 Novel Xanthone DerivativeWiDr37.8[5]
4a Chloro-hydroxyxanthoneP3883.27 µg/mL[6]
4b Chloro-hydroxyxanthoneP3881.809 µg/mL[6]
4c Chloro-hydroxyxanthoneP3880.18 µg/mL[6]
Xanthone 37 Aminated 3,4-dioxygenated xanthoneHCT116 p53+/+8.67 ± 0.59[7]

Key SAR Insights for Anticancer Activity:

  • Hydroxylation Pattern: The number and position of hydroxyl groups significantly impact cytotoxicity. However, a simple increase in the number of hydroxyl groups does not linearly correlate with increased activity.[5] For instance, 1,3,5-trihydroxyxanthone (3a ) showed notable activity against MCF-7 cells, while other trihydroxyxanthones were less potent.[3]

  • Halogenation: The introduction of chlorine atoms to the hydroxyxanthone scaffold has been shown to enhance anticancer activity against P388 murine leukemia cells.[6] The activity increased with the number of chlorine substituents (4a-c).

  • Amination: The incorporation of specific amine-containing moieties, as seen in aminated 3,4-dioxygenated xanthones, can lead to potent p53 activation and growth inhibition in cancer cell lines like HCT116.[7]

  • Mechanism of Action: The anticancer effects of these derivatives are often linked to the induction of apoptosis and cell cycle arrest.[8] Molecular docking studies suggest that some derivatives can interact with key cancer-related proteins like Topoisomerase II.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the xanthone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another few hours, during which viable cells metabolize the MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing a Potential Signaling Pathway for Anticancer Activity

G Xanthone This compound Derivative MDM2 MDM2 Xanthone->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces G1_Arrest G1-Phase Cell Cycle Arrest p21->G1_Arrest Induces

Caption: Proposed p53 activation pathway by an aminated this compound derivative.

Conclusion

The this compound scaffold represents a highly adaptable foundation for the development of potent bioactive molecules. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can significantly enhance and modulate its activity against crucial therapeutic targets. For anticholinesterase agents, the introduction of alkoxy/alkenoxy groups at C-3 and specific Mannich bases at C-2 are key for potent dual inhibition. In the realm of anticancer agents, the SAR is more complex, with hydroxylation patterns, halogenation, and amination all playing critical roles in determining cytotoxicity and mechanism of action. The provided data and experimental protocols offer a valuable resource for the continued exploration and optimization of this compound derivatives in the pursuit of novel and effective therapeutics.

References

A Comparative Guide to the Anti-Inflammatory Properties of 3-Hydroxyxanthone and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of 3-Hydroxyxanthone against other notable xanthone derivatives. It includes supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this area.

Comparative Anti-inflammatory Activity

Xanthones, a class of polyphenolic compounds, are recognized for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] Their mechanism of action often involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[2][4] this compound, specifically, has been noted for its ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5]

To objectively assess its potency, this section compares the inhibitory activity of various xanthones on the production of critical inflammatory mediators. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard and effective model for in-vitro anti-inflammatory drug screening.[1][4]

Table 1: Comparative Inhibitory Potency (IC₅₀) of Xanthones on Pro-inflammatory Mediators

CompoundTarget MediatorCell LineIC₅₀ Value (µM)Source
α-Mangostin Nitric Oxide (NO)RAW 264.712.4[4]
γ-Mangostin Nitric Oxide (NO)RAW 264.710.1[4]
THMX Nitric Oxide (NO)RAW 264.75.77 ± 0.66[6]
THMX Prostaglandin E₂ (PGE₂)RAW 264.79.70 ± 1.46[6]
THMX Interleukin-6 (IL-6)RAW 264.713.34 ± 4.92[6]
THMX Tumor Necrosis Factor-α (TNF-α)RAW 264.716.14 ± 2.19[6]
THMX Nitric Oxide (NO)BV2 Microglia11.93 ± 2.90[6]
THMX Prostaglandin E₂ (PGE₂)BV2 Microglia7.53 ± 1.88[6]

*THMX: 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone

Key Signaling Pathways in Xanthone-Mediated Anti-inflammation

The anti-inflammatory effects of xanthones are predominantly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4][5] These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[6][7]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[8] Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[8][9] Xanthones have been shown to inhibit this pathway, often by preventing the degradation of IκBα, thus blocking NF-κB's nuclear translocation and activity.[1][7]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (LPS / TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikb_p P-IκBα ikk->ikb_p Phosphorylation ikb IκBα ikb->ikk nfkb_inactive p65/p50 (Inactive NF-κB) nfkb_inactive->ikb nfkb_active p65/p50 (Active NF-κB) proteasome Proteasomal Degradation ikb_p->proteasome nfkb_nucleus p65/p50 nfkb_active->nfkb_nucleus Nuclear Translocation inhibitor Xanthones (e.g., this compound) inhibitor->ikk Inhibition dna DNA (κB sites) nfkb_nucleus->dna genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) dna->genes Transcription

Inhibition of the NF-κB signaling pathway by xanthones.

The MAPK family includes three major subfamilies: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[6] These kinases are activated by phosphorylation in response to inflammatory stimuli and regulate the activity of transcription factors like AP-1, which also controls the expression of inflammatory mediators.[10] Studies have demonstrated that xanthones can suppress the phosphorylation of p38, JNK, and ERK, thereby downregulating inflammatory gene expression.[2][6]

MAPK_Pathway cluster_mapk MAPK Cascades cluster_nucleus Nuclear Events stimulus Inflammatory Stimulus (LPS) mekk Upstream Kinases (e.g., MEKK, TAK1) stimulus->mekk p38_mapk p38 mekk->p38_mapk jnk_mapk JNK mekk->jnk_mapk erk_mapk ERK mekk->erk_mapk p_p38 P-p38 p38_mapk->p_p38 P p_jnk P-JNK jnk_mapk->p_jnk P p_erk P-ERK erk_mapk->p_erk P tf Transcription Factors (e.g., AP-1) p_p38->tf Activation p_jnk->tf Activation p_erk->tf Activation inhibitor Xanthones (e.g., this compound) inhibitor->p38_mapk Inhibit Phosphorylation inhibitor->jnk_mapk inhibitor->erk_mapk tf_nuc AP-1 tf->tf_nuc Translocation genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) tf_nuc->genes Transcription

Inhibition of the MAPK signaling pathway by xanthones.

Experimental Protocols

The following protocols outline standard methodologies for assessing the anti-inflammatory activity of compounds like this compound.

This protocol is widely used to assess a compound's ability to inhibit the production of key inflammatory mediators in a cellular model.[4]

  • Cell Culture:

    • Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and pre-incubated for 1-2 hours.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 0.5-1 µg/mL. A vehicle control group (without compound) and a negative control group (without LPS) are included.

    • The plates are incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Levels of cytokines in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

  • Western Blot Analysis for Protein Expression:

    • To determine the effect on signaling pathways, cells are treated as above but for shorter durations (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, phospho-p65, phospho-p38, phospho-ERK, and phospho-JNK.[6][11]

    • Appropriate secondary antibodies are used for detection via chemiluminescence.

Experimental_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation start Start: Test Compound (e.g., this compound) cell_culture 1. Culture RAW 264.7 Macrophages start->cell_culture treatment 2. Pre-treat with Compound, then stimulate with LPS cell_culture->treatment assays 3. Measure Mediators (NO, TNF-α, IL-6) treatment->assays western 4. Western Blot for NF-κB & MAPK pathways treatment->western decision Potent Activity? assays->decision western->decision animal_model 5. Carrageenan-Induced Paw Edema in Rats decision->animal_model Yes end End: Candidate for Further Development decision->end No administer 6. Administer Compound (e.g., 200 mg/kg) animal_model->administer measure_edema 7. Measure Paw Volume over 6 hours administer->measure_edema cytokine_analysis 8. Serum Cytokine Analysis (ELISA) measure_edema->cytokine_analysis cytokine_analysis->end

General workflow for evaluating anti-inflammatory compounds.

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound in vivo.[12][13]

  • Animals: Wistar rats are typically used. They are acclimatized to laboratory conditions before the experiment.

  • Compound Administration:

    • Animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the xanthone compound (e.g., 200 mg/kg, administered orally or intraperitoneally).[5]

  • Induction of Inflammation:

    • One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat.

  • Measurement of Edema:

    • The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

  • Data Analysis:

    • The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[12][13]

  • Cytokine Analysis:

    • At the end of the experiment, blood can be collected to isolate serum. The levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines can be measured by ELISA to further elucidate the mechanism of action.[5][14]

References

A Comparative Analysis of 3-Hydroxyxanthone and its Glycosides for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-Hydroxyxanthone and its corresponding glycosides, focusing on their biological activities, underlying mechanisms, and experimental evaluation. This compound, a core structure in many naturally occurring and synthetic compounds, has garnered significant interest for its therapeutic potential. Glycosylation, the attachment of a sugar moiety, can significantly alter the physicochemical properties and biological efficacy of the parent aglycone, this compound. This comparison aims to furnish researchers and drug development professionals with the necessary data and protocols to evaluate these compounds as potential therapeutic agents.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological activities of this compound and related compounds. It is important to note that direct comparative studies of this compound and its specific glycosides are limited in the current literature. The data presented for glycosides are often from studies on a broader range of xanthone glycosides, which suggest that glycosylation can enhance biological activity.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µM)Reference
This compoundDPPH radical scavenging> 500 (moderate activity)[1]
Dihydroxyxanthone (3b)DPPH radical scavenging349 ± 68[1]
Xanthone Glycoside (Polygalaxanthone III)DPPH radical scavenging76,100[2]
Xanthone Glycoside (Shamimoside)DPPH radical scavenging150,000 (moderate activity)[3]
General Observation-Glycosylated xanthones have been reported to exhibit higher bio-activity than their non-glycosylated counterparts.[2]-

Table 2: Comparative Cytotoxicity against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundT47D (Breast Cancer)100.19
This compoundHepG2 (Liver Cancer)85.3[4]
1-HydroxyxanthoneHepG2 (Liver Cancer)43.2[4]
1,3-DihydroxyxanthoneHepG2 (Liver Cancer)71.4[4]
1,3,6,8-TetrahydroxyxanthoneHepG2 (Liver Cancer)9.18[4]
Xanthone Glycoside (1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone)HepG2 (Liver Cancer)18.00 (µg/mL)[2][3]
Xanthone Glycoside (1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone)HL-60 (Leukemia)24.80 (µg/mL)[2][3]

Table 3: Comparative Anti-Inflammatory Activity

CompoundAssayIC50 (µM)Reference
3-(cyclobutylmethoxy)-9H-xanthen-9-one (a this compound derivative)Nitric Oxide (NO) Inhibition2.82 ± 0.20 (µg/mL)
Xanthone C-Glucosides (Tenuiside A, Lancerin)Nitric Oxide (NO) InhibitionShowed inhibitory activity
Mangiferin (a xanthone C-glucoside)NF-κB InhibitionPotent inhibitor[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of the test compounds.

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compounds (this compound and its glycosides) in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC50 determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Methodology:

  • Cell seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of cell viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • IC50 determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay for Anti-Inflammatory Activity

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Measure the absorbance at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

  • Calculation of NO inhibition: The percentage of NO inhibition is calculated as: % Inhibition = [(NO_{LPS} - NO_{sample}) / NO_{LPS}] * 100 where NO_{LPS} is the nitrite concentration in LPS-stimulated cells and NO_{sample} is the nitrite concentration in cells treated with the sample and LPS.

  • IC50 determination: The IC50 value is calculated from the dose-response curve.

Mandatory Visualizations: Signaling Pathways

The biological activities of this compound and its glycosides are often mediated through the modulation of key cellular signaling pathways. Below are diagrams of pathways commonly affected by xanthone derivatives.

experimental_workflow cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_anti_inflammatory Anti-Inflammatory Activity (NO Assay) A1 Prepare DPPH Solution A3 Mix and Incubate A1->A3 A2 Prepare Test Compounds A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate % Inhibition & IC50 A4->A5 C1 Seed Cancer Cells C2 Treat with Compounds C1->C2 C3 Add MTT & Incubate C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate % Viability & IC50 C5->C6 I1 Culture Macrophages I2 Pre-treat with Compounds I1->I2 I3 Stimulate with LPS I2->I3 I4 Measure Nitrite (Griess Reagent) I3->I4 I5 Calculate % NO Inhibition & IC50 I4->I5

Fig. 1: Experimental workflows for key biological assays.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_n->Genes Induces Xanthone This compound & Glycosides Xanthone->IKK Inhibits Xanthone->NFkB Inhibits Translocation

Fig. 2: Inhibition of the NF-κB signaling pathway.

MAPK_Akt_Pathway GrowthFactor Growth Factors/ Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K RAS Ras Receptor->RAS Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation RAF Raf RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Xanthone This compound & Glycosides Xanthone->PI3K Inhibits Xanthone->Akt Inhibits Xanthone->ERK Modulates

Fig. 3: Modulation of MAPK and PI3K/Akt pathways.

Conclusion

This comparative guide consolidates the existing knowledge on this compound and its glycosides, highlighting their potential as antioxidant, cytotoxic, and anti-inflammatory agents. The presented data suggests that while this compound itself possesses notable biological activities, its glycosylated forms may offer enhanced efficacy, a crucial consideration for drug development. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers aiming to further investigate these promising compounds. Future studies should focus on direct comparative analyses of this compound and its specific glycosides to elucidate the precise impact of glycosylation on their therapeutic potential.

References

Validating the Mechanism of Action of 3-Hydroxyxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyxanthone, a member of the xanthone family of organic compounds, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound with other well-known bioactive compounds, focusing on its mechanism of action as an anti-inflammatory, antioxidant, and anticancer agent. By presenting supporting experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. A central mechanism is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) induced signaling.

Signaling Pathway:

TNF-α, a potent pro-inflammatory cytokine, initiates a signaling cascade by binding to its receptor (TNFR). This binding leads to the recruitment of adaptor proteins, ultimately activating the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of various pro-inflammatory genes, including that of Intercellular Adhesion Molecule-1 (ICAM-1), leading to their transcription and subsequent inflammation. This compound is believed to interfere with this pathway, potentially by inhibiting IKK phosphorylation or subsequent steps leading to NF-κB activation.

TNF-alpha Signaling Pathway and this compound Inhibition cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases ICAM1_gene ICAM-1 Gene NFkB->ICAM1_gene Translocates & Binds Nucleus Nucleus ICAM1_protein ICAM-1 Protein ICAM1_gene->ICAM1_protein Transcription & Translation Inflammation Inflammation ICAM1_protein->Inflammation Hydroxyxanthone This compound Hydroxyxanthone->IKK Inhibits

Figure 1: TNF-α Signaling Pathway and Inhibition by this compound. This diagram illustrates the TNF-α signaling cascade leading to inflammation and the putative inhibitory point of this compound on the IKK complex.

Comparative Anti-inflammatory Activity
CompoundTarget/AssayIC50 ValueReference
This compound COX-2 InhibitionData not available-
Quercetin COX-2 Inhibition~10 µM[1]
Resveratrol COX-2 Inhibition~5 µM[2]
Various Xanthones TNF-α, IL-1β, IL-6 InhibitionVaries[3]

Antioxidant Mechanism of Action

This compound exhibits antioxidant properties by inhibiting NADPH-catalyzed lipid peroxidation[4]. This process involves the transfer of electrons from NADPH to molecular oxygen by NADPH oxidase, generating reactive oxygen species (ROS) that can lead to oxidative damage of lipids.

Experimental Workflow:

NADPH-Catalyzed Lipid Peroxidation Assay Workflow Start Start Prepare Prepare Microsomal Fraction (Source of lipids and enzymes) Start->Prepare Incubate Incubate Microsomes with: - NADPH (substrate) - Test Compound (e.g., this compound) - Control (Vehicle) Prepare->Incubate Reaction Lipid Peroxidation Reaction Incubate->Reaction Stop Stop Reaction (e.g., with TCA) Reaction->Stop Measure Measure Malondialdehyde (MDA) (TBARS Assay) Stop->Measure Analyze Analyze Data (Compare compound vs. control) Measure->Analyze End End Analyze->End

Figure 2: Workflow for NADPH-Catalyzed Lipid Peroxidation Assay. This diagram outlines the key steps in a typical experimental protocol to assess the inhibition of lipid peroxidation.

Comparative Antioxidant Activity
CompoundAssayIC50 ValueReference
This compound DPPH Radical Scavenging>500 µM (Moderate)[5]
1,6-dihydroxyxanthone DPPH Radical Scavenging349 ± 68 µM (Strong)[5]
Quercetin DPPH Radical Scavenging~5-10 µM[1]
Resveratrol DPPH Radical Scavenging~20-50 µM[2]

Anticancer Mechanism of Action

The anticancer activity of this compound is an area of active investigation. Studies suggest that the hydroxyl group at the 3-position is crucial for its cytotoxic effects against certain cancer cell lines[6]. Potential mechanisms include the inhibition of Topoisomerase II, an enzyme essential for DNA replication, and the inhibition of Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation.

Logical Relationship of Anticancer Mechanisms:

Anticancer Mechanisms of this compound Hydroxyxanthone This compound TopoII Topoisomerase II Inhibition Hydroxyxanthone->TopoII COX2 COX-2 Inhibition Hydroxyxanthone->COX2 DNA_Damage DNA Replication Disruption TopoII->DNA_Damage Proliferation Reduced Cell Proliferation COX2->Proliferation Apoptosis Apoptosis DNA_Damage->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Proliferation->Cancer_Cell_Death

Figure 3: Potential Anticancer Mechanisms of this compound. This diagram shows the logical flow from the inhibition of key enzymes to the ultimate outcome of cancer cell death.

Comparative Anticancer Activity (IC50 Values in µM)
CompoundMCF-7 (Breast)WiDr (Colon)HeLa (Cervical)Reference
1,3,8-trihydroxyxanthone 184 ± 15254 ± 15277 ± 9[5]
1,5,6-trihydroxyxanthone 419 ± 27209 ± 4241 ± 13[5]
Quercetin ~18.41 µg/mL (~61 µM)Data not availableData not available[1]
Resveratrol ~10-50~20-100~20-100[2]

Note: IC50 values for this compound against these specific cell lines were not found in the provided search results, but data for other hydroxyxanthones are included for a broader comparison within the xanthone class. The anticancer activity of xanthones is highly dependent on the substitution pattern.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, WiDr, HeLa)

  • Complete cell culture medium

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and control compounds for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[3][4][6][7][8]

Western Blot for ICAM-1 Detection

This protocol is used to measure the protein expression of ICAM-1 in response to TNF-α and treatment with this compound.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • TNF-α

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ICAM-1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture endothelial cells and treat with TNF-α in the presence or absence of this compound for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities.[9][10][11][12][13]

Cyclooxygenase (COX) Inhibition Assay

This protocol is used to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound (and other test compounds)

  • Stannous chloride solution (to stop the reaction)

  • PGE2 ELISA kit

Procedure:

  • Pre-incubate the COX enzyme with the reaction buffer, heme, and the test compound (or vehicle control) for a specified time (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding arachidonic acid and incubate for a short period (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding stannous chloride solution.

  • Quantify the amount of Prostaglandin E2 (PGE2) produced using a specific ELISA kit.

  • Calculate the percentage of COX inhibition and determine the IC50 value.[14][15][16][17][18]

Conclusion

This compound demonstrates promising multi-faceted pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its mechanism of action appears to involve the modulation of key signaling pathways such as the NF-κB pathway and the inhibition of critical enzymes like NADPH oxidase, Topoisomerase II, and COX-2. While the existing data provides a strong foundation for its therapeutic potential, further research is warranted to elucidate the precise molecular targets and to obtain more comprehensive quantitative data, particularly regarding its anti-inflammatory potency. This will enable a more definitive comparison with established compounds and facilitate its development as a potential therapeutic agent.

References

A Comparative Guide to 3-Hydroxyxanthone: A Meta-Analysis of Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological and antioxidant research, xanthone derivatives have emerged as a "privileged structure" due to their wide range of biological activities.[1][2] Among these, 3-Hydroxyxanthone has been a subject of investigation for its potential therapeutic applications. This guide provides a comparative meta-analysis of available preclinical data on this compound, focusing on its anticancer and antioxidant properties, with supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following table summarizes the IC50 values of this compound and other hydroxyxanthone derivatives against several human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound HepG2 (Liver Carcinoma)85.3[3]
1-HydroxyxanthoneHepG2 (Liver Carcinoma)43.2[3]
1,3-DihydroxyxanthoneHepG2 (Liver Carcinoma)71.4[3]
1,6-DihydroxyxanthoneHepG2 (Liver Carcinoma)40.4[3]
1,7-DihydroxyxanthoneHepG2 (Liver Carcinoma)13.2[3]
1,3,6,8-TetrahydroxyxanthoneHepG2 (Liver Carcinoma)9.18[3]
Doxorubicin (Control)HepG2 (Liver Carcinoma)Not specified[3]
1,3,8-TrihydroxyxanthoneMCF-7 (Breast Cancer)184 ± 15[4][5]
1,6-DihydroxyxanthoneWiDr (Colon Carcinoma)> 500[5]
1,5,6-TrihydroxyxanthoneHeLa (Cervical Cancer)241 ± 13[5]

The data indicates that the position and number of hydroxyl groups on the xanthone scaffold significantly influence its anticancer activity.[3] For instance, against the HepG2 liver cancer cell line, this compound showed an IC50 value of 85.3 µM, which was comparable to xanthone with no hydroxyl substituent.[3] However, the addition of a hydroxyl group at the 1-position (1-Hydroxyxanthone) increased the activity (lower IC50).[3] Further hydroxylation, as seen in 1,3,6,8-tetrahydroxyxanthone, resulted in a significantly more potent anticancer agent with an IC50 value of 9.18 µM against HepG2 cells.[3]

Experimental Protocols

Synthesis of this compound:

A common synthetic route for this compound involves the reaction of 2-chlorobenzoic acid and resorcinol in the presence of anhydrous zinc chloride at 120°C to form 2-chlorophenyl-(2,4-dihydroxyphenyl) methanone. This intermediate is then cyclized using DMSO and NaOH at 120°C to yield the this compound scaffold.[6] Another general method involves a one-pot reaction between a hydroxysalicylic acid and a phenolic derivative using Eaton's reagent.[2][3]

In Vitro Anticancer Activity Assay (MTT Assay):

The anticancer activity of hydroxyxanthones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 24-48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve generated by plotting the percentage of cell viability against the compound concentration.[3]

Signaling Pathways and Mechanism of Action

The anticancer activity of xanthone derivatives is attributed to several mechanisms, including the activation of caspase proteins leading to apoptosis, inhibition of protein kinases involved in cell proliferation, and inhibition of enzymes like aromatase.[1][7] Molecular docking studies suggest that hydroxyxanthones can interact with the active sites of proteins like Topoisomerase II, which is crucial for DNA replication and transcription in cancer cells.[3][4] The interaction of these compounds with DNA can disrupt protein synthesis, leading to apoptosis.[3]

Below is a generalized workflow for the synthesis and evaluation of hydroxyxanthones as anticancer agents.

G Start Starting Materials (e.g., 2,6-dihydroxybenzoic acid, phenolic compounds) Synthesis Chemical Synthesis (e.g., Acylation with Eaton's reagent) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, Spectroscopy) Synthesis->Purification InVitro In Vitro Anticancer Assay (MTT Assay against cancer cell lines) Purification->InVitro MolecularDocking Molecular Docking Study (e.g., against Topoisomerase II) Purification->MolecularDocking DataAnalysis Data Analysis (IC50 determination, SI calculation) InVitro->DataAnalysis MolecularDocking->DataAnalysis Conclusion Identification of Potential Anticancer Agents DataAnalysis->Conclusion

Caption: Workflow for Synthesis and Evaluation of Hydroxyxanthones.

The following diagram illustrates a simplified proposed signaling pathway for the anticancer action of some hydroxyxanthones.

G Hydroxyxanthone Hydroxyxanthone TopoisomeraseII Topoisomerase II Hydroxyxanthone->TopoisomeraseII Inhibition DNAReplication DNA Replication & Transcription Inhibition TopoisomeraseII->DNAReplication p53 p53 Activation DNAReplication->p53 Bcl2 Alteration of pro- and anti-apoptotic Bcl-2 proteins p53->Bcl2 Apoptosis Apoptosis (Cancer Cell Death) Bcl2->Apoptosis

Caption: Proposed Anticancer Signaling Pathway for Hydroxyxanthones.

Other Biological Activities

Besides its anticancer properties, this compound has been noted for other biological effects. It has been shown to inhibit NADPH-catalyzed lipid peroxidation in human umbilical vein endothelial cells (HUVECs) and to inhibit TNF-alpha induced ICAM-1 expression, suggesting anti-inflammatory potential.[8] Furthermore, some hydroxyxanthone derivatives have been investigated for their antimicrobial and anti-diabetic activities.[6][9]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Hydroxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Hydroxyxanthone, aligning with general best practices for hazardous waste management.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. Based on safety data sheets, handling this compound requires:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. However, if dust formation is likely, a particle filter is recommended.[1]

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1]

  • Inhalation: Move to fresh air. If symptoms occur, get medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1][2]

Quantitative Data and Physical Properties

The following table summarizes key properties of this compound relevant to its safe handling and disposal.

PropertyValueSource
Physical State Solid[1]
Appearance White[1]
Molecular Formula C13 H8 O3[1]
Molecular Weight 212.20 g/mol [1]
Melting Point 243 °C / 469.4 °F[1]
Solubility No information available[1]
Stability Stable under normal conditions[1]

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated and should not be done through standard trash or sewer systems.[4] All chemical waste should be managed through your institution's Environmental Health and Safety (EHS) program.[4]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated materials such as weighing paper, gloves, and paper towels, in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including experimental residues and solvent rinses, should be collected in a designated liquid hazardous waste container.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-proof sharps container labeled for hazardous chemical waste.

Step 2: Container Selection and Labeling

  • Container Type: Use containers that are compatible with the chemical waste. For solid waste, a lined, puncture-resistant container is appropriate. For liquid waste, use a glass or high-density polyethylene (HDPE) bottle with a secure screw cap.[5] Ensure containers are in good condition with no leaks.[6]

  • Labeling: As soon as a container is used for waste collection, it must be labeled with a "Hazardous Waste" tag.[4][7] The label must include:

    • The full chemical name: "this compound". Abbreviations are not permitted.[4]

    • For mixtures, list all chemical components and their approximate percentages or volumes.[4]

    • The date when waste was first added to the container.[4]

    • The principal investigator's name and contact information.[4]

    • The location of waste generation (e.g., building and room number).[4]

Step 3: Waste Accumulation and Storage

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8]

  • Secondary Containment: All liquid hazardous waste containers should be kept in secondary containment to prevent spills.

  • Segregation: Store this compound waste away from incompatible materials. It is incompatible with strong oxidizing agents.[1]

  • Container Management: Keep waste containers securely closed except when adding waste.[6] Do not overfill containers.

Step 4: Arranging for Disposal

  • Contact EHS: Once a waste container is full, or if the waste is no longer being generated, contact your institution's EHS office to arrange for a hazardous waste pickup.[4][7]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department.[4]

Step 5: Decontamination

  • Empty Containers: To dispose of an empty this compound container as regular trash, it must be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste.[6][9] Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying, deface or remove the original label before disposal.[8]

  • Work Surfaces: Thoroughly decontaminate any work surfaces or equipment that came into contact with this compound using a suitable solvent. Dispose of all cleaning materials as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) segregate Identify & Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Select & Label Appropriate Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store containment Use Secondary Containment for Liquids store->containment ehs Contact EHS for Waste Pickup containment->ehs When container is full decontaminate Decontaminate Work Area & Empty Containers ehs->decontaminate After pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 3-Hydroxyxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 3-Hydroxyxanthone. The following procedural guidance is designed to ensure the safe execution of laboratory operations and the proper disposal of waste materials, fostering a secure research environment.

Quantitative Safety Data

Due to the limited availability of comprehensive toxicological data for this compound, a comparative summary with its parent compound, Xanthone, is provided below to inform risk assessment.

ParameterThis compoundXanthone
Molecular Formula C₁₃H₈O₃[1]C₁₃H₈O₂
Molecular Weight 212.20 g/mol [1]196.21 g/mol [2]
Appearance White solid[1]Off-white to beige powder/solid[3][4]
Melting Point 243 °C (469.4 °F)[1]174 - 176 °C (345.2 - 348.8 °F)[4][5]
Boiling Point No data available349 - 350 °C (660.2 - 662 °F) at 730 mmHg[5]
Solubility No information available[1]Insoluble in water. Soluble in chloroform.[3]
Acute Toxicity (Oral) Toxicological properties not fully investigated.LD50: >500 mg/kg (rat)[6]; Harmful if swallowed.[2][3]
Skin Irritation Avoid contact with skin.[1]Causes skin irritation.[3][6]
Eye Irritation Avoid contact with eyes.[1]Causes serious eye irritation.[3][6]
Respiratory Irritation Avoid inhalation of dust.[1]Irritating to the respiratory system.[3]
Occupational Exposure Limits No established limits.[1]No established limits.[2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory when handling this compound to minimize exposure risk.

Standard Laboratory Operations (Solutions)
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of them immediately if contaminated.

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.

  • Body Protection: A standard laboratory coat is required.

Handling of Solid/Powdered Form
  • Hand Protection: Double gloving with chemical-resistant gloves is recommended.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.[2]

  • Body Protection: A disposable lab coat or gown over a standard lab coat should be worn.

Operational Plan: Step-by-Step Guidance

Preparation and Area Designation
  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and unobstructed.

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper before beginning any weighing or transfer operations.

Weighing and Solution Preparation
  • Weighing:

    • Perform all weighing operations of the powdered compound within a chemical fume hood or a powder-containment balance enclosure.

    • Use anti-static weigh boats and disposable spatulas to minimize dust generation and cross-contamination.[7][8]

    • Keep the container of the solid compound closed whenever possible.

  • Dissolving:

    • Prepare all solutions within a chemical fume hood.

    • Slowly add the solid this compound to the solvent to prevent splashing.

    • Ensure the receiving vessel is appropriately sized to avoid spills.

  • Labeling: Clearly label all containers with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Post-Handling Procedures
  • Decontamination:

    • Wipe down all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent after each use.

    • Dispose of all contaminated disposable materials as hazardous waste.

  • Personal Hygiene:

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan: Step-by-Step Guidance

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all contaminated solid waste, including used gloves, weigh boats, pipette tips, and bench paper, in a dedicated, clearly labeled hazardous solid waste container.[9]

    • This container should be a durable, sealable plastic bag or a rigid container lined with a plastic bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled hazardous liquid waste container.

    • The container must be compatible with the solvent used (e.g., glass for organic solvents). Do not overfill the container; leave at least 10% headspace.

  • Sharps Waste:

    • Dispose of any contaminated sharps, such as needles or razor blades, in a designated, puncture-resistant sharps container.

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (for liquid waste), and the accumulation start date.

  • Storage: Keep waste containers securely sealed when not in use. Store them in a designated satellite accumulation area away from general laboratory traffic and incompatible materials.

Final Disposal
  • Institutional Procedures: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Visualized Signaling Pathways

The following diagrams illustrate the known biological activities of this compound.

Inhibition_of_TNFa_Induced_ICAM1_Expression TNFa TNF-α TNFR1 TNF-R1 TNFa->TNFR1 Binds PPLC PC-PLC TNFR1->PPLC Activates DAG DAG PPLC->DAG Produces PKC PKC DAG->PKC Activates NFkB NF-κB PKC->NFkB Activates ICAM1_mRNA ICAM-1 mRNA NFkB->ICAM1_mRNA Induces Transcription ICAM1_Expression ICAM-1 Surface Expression ICAM1_mRNA->ICAM1_Expression Leads to Hydroxyxanthone This compound Hydroxyxanthone->PPLC Inhibits

Caption: Inhibition of TNF-α-induced ICAM-1 expression pathway by this compound.

Inhibition_of_NADPH_Oxidase_Pathway Stimulus Inflammatory Stimulus NADPH_Oxidase NADPH Oxidase Stimulus->NADPH_Oxidase Activates Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide Produces ROS Reactive Oxygen Species (ROS) Superoxide->ROS Forms Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Hydroxyxanthone This compound Hydroxyxanthone->NADPH_Oxidase Inhibits

Caption: Inhibition of NADPH-catalysed lipid peroxidation by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyxanthone
Reactant of Route 2
Reactant of Route 2
3-Hydroxyxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.